molecular formula C9H12ClNS B050073 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride CAS No. 123470-16-6

3,4-dihydro-1H-isothiochromen-4-amine hydrochloride

Cat. No.: B050073
CAS No.: 123470-16-6
M. Wt: 201.72 g/mol
InChI Key: NZDWPPWVNMWXBR-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-isothiochromen-4-amine hydrochloride is a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a unique isothiochromene scaffold, a benzannulated thiopyran structure, which provides a privileged chemical architecture for probing biological systems. The primary amine functional group, presented as its stable hydrochloride salt, serves as a key handle for further synthetic elaboration, enabling the construction of diverse libraries of small molecules for high-throughput screening. Its core structure is of significant interest in the development of central nervous system (CNS) active compounds, as it can interact with various neurotransmitter receptors and transporters. Researchers utilize this amine to design and synthesize novel modulators for targets such as ion channels, G-protein coupled receptors (GPCRs), and enzymes, facilitating structure-activity relationship (SAR) studies. The saturated ring system introduces conformational constraints that can enhance binding affinity and selectivity. This reagent is essential for chemists and biologists investigating new therapeutic avenues in areas like neuropharmacology, oncology, and infectious diseases, providing a critical building block for the next generation of bioactive compounds.

Properties

IUPAC Name

3,4-dihydro-1H-isothiochromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDWPPWVNMWXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617642
Record name 3,4-Dihydro-1H-2-benzothiopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123470-16-6
Record name 3,4-Dihydro-1H-2-benzothiopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details a feasible synthetic pathway, methods for purification and characterization, and an exploration of its potential biological significance based on analogous structures.

Introduction

The isothiochroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of an amine functionality at the 4-position, as in this compound, offers a key site for further molecular exploration and development of novel therapeutic agents. This guide outlines the chemical synthesis and detailed analytical characterization of this target compound.

Synthesis of this compound

A plausible and effective method for the synthesis of this compound involves a two-step process starting from isothiochroman-4-one. The overall synthetic scheme is presented below.

Synthesis_Workflow start Isothiochroman-4-one step1 Step 1: Oximation start->step1 Hydroxylamine hydrochloride, Sodium acetate, Ethanol/Water intermediate Isothiochroman-4-one oxime step1->intermediate step2 Step 2: Reduction intermediate->step2 Lithium Aluminum Hydride (LiAlH4), Anhydrous THF product_base 3,4-dihydro-1H- isothiochromen-4-amine step2->product_base step3 Step 3: Salt Formation product_base->step3 HCl in Ether final_product 3,4-dihydro-1H- isothiochromen-4-amine hydrochloride step3->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Isothiochroman-4-one oxime

  • To a solution of isothiochroman-4-one (1 equivalent) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.5 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield isothiochroman-4-one oxime.

Step 2: Synthesis of 3,4-dihydro-1H-isothiochromen-4-amine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH4) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of isothiochroman-4-one oxime (1 equivalent) in anhydrous THF dropwise to the LiAlH4 suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH4 by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 3,4-dihydro-1H-isothiochromen-4-amine.

Step 3: Formation of this compound

  • Dissolve the crude amine from Step 2 in a minimal amount of anhydrous diethyl ether.

  • To this solution, add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Filter the white precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Characterization Data

The structural confirmation and purity of the synthesized this compound are established through various analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

ParameterValue
Molecular Formula C₉H₁₂ClNS
Molecular Weight 201.72 g/mol
Melting Point 153-155 °C
Appearance White to off-white solid
Solubility Soluble in water and methanol
¹H NMR (DMSO-d₆, 400 MHz) Predicted δ (ppm): 8.5-9.0 (br s, 3H, -NH₃⁺), 7.2-7.5 (m, 4H, Ar-H), 4.5-4.7 (m, 1H, CH-N), 4.0-4.2 (m, 2H, Ar-CH₂-S), 3.0-3.3 (m, 2H, S-CH₂-CH)
¹³C NMR (DMSO-d₆, 100 MHz) Predicted δ (ppm): 135-140 (Ar-C), 125-130 (Ar-CH), 50-55 (CH-N), 30-35 (Ar-CH₂-S), 25-30 (S-CH₂-CH)
IR (KBr, cm⁻¹) Predicted ν: 3000-2800 (N-H stretch), 1600, 1480 (C=C stretch, aromatic), 1500 (N-H bend), 690-770 (C-S stretch)
Mass Spectrometry (ESI+) Predicted m/z: 166.07 [M+H]⁺ (for the free base)

Note: Predicted NMR and IR data are based on the analysis of structurally similar compounds and standard chemical shift/frequency tables. Experimental verification is required.

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is not extensively documented, the structural similarity to known monoamine transporter (MAT) ligands suggests a potential interaction with these protein targets. Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synaptic cleft.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft compound 3,4-dihydro-1H-isothiochromen- 4-amine hydrochloride transporter Monoamine Transporter (SERT, DAT, or NET) compound->transporter Binds to and potentially inhibits the transporter neurotransmitter Increased Neurotransmitter Levels compound->neurotransmitter Results in reuptake Neurotransmitter Reuptake transporter->reuptake Mediates

Caption: Postulated interaction with monoamine transporters.

The amine moiety and the bicyclic scaffold of the title compound are features found in various central nervous system (CNS) active agents. Inhibition of monoamine transporters by a ligand leads to an increase in the extracellular concentration of neurotransmitters like serotonin, dopamine, or norepinephrine, a mechanism of action for many antidepressant and psychostimulant drugs. Further pharmacological screening is necessary to validate this hypothesis and to determine the selectivity and potency of this compound towards the different monoamine transporters.

Conclusion

This technical guide has detailed a practical synthetic route for this compound and outlined the necessary analytical methods for its characterization. The structural features of the molecule suggest its potential as a modulator of monoamine transporters, warranting further investigation into its pharmacological profile. The information provided herein serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development who are interested in the synthesis and evaluation of novel isothiochroman derivatives.

The Enigmatic Mechanism of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride: An Uncharted Territory in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a defined chemical entity, the mechanism of action of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride remains largely uncharacterized in publicly accessible scientific literature. Extensive searches for pharmacological data, including binding affinities, functional assays, and specific cellular targets, have yielded no specific results for this compound. This suggests that this compound may either be a novel research compound with undisclosed findings or a chemical intermediate for the synthesis of other molecules, with its own biological activity yet to be explored.

This in-depth guide navigates the current landscape of knowledge surrounding this molecule. In the absence of direct evidence, we will explore the known biological activities of the broader isothiochroman scaffold to which it belongs. This analysis will provide a foundational context for researchers, scientists, and drug development professionals, offering potential avenues for future investigation into the pharmacological profile of this compound.

The Isothiochroman Scaffold: A Privileged Structure in Medicinal Chemistry

The isothiochroman core, a heterocyclic motif, is a recurring structure in compounds exhibiting a wide array of biological activities. The inclusion of a sulfur atom within the bicyclic ring system imparts unique physicochemical properties that are often exploited in drug design. Derivatives of the isothiochroman scaffold have been investigated for a variety of therapeutic applications, highlighting the potential for this chemical class.

Acetylcholinesterase (AChE) Inhibition

One of the most notable activities of isothiochroman derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. A series of isothiochromanone derivatives bearing an N-benzyl pyridinium moiety has been identified as potent AChE inhibitors, with potential applications in the treatment of Alzheimer's disease.[1]

Compound IDR (Substitution on N-benzyl)AChE IC₅₀ (nM)
15a 4-fluoro2.7
15b 4-chloro3.1
15c 4-bromo3.5
15d 4-methyl4.2
15e 4-methoxy5.6
15f 3-fluoro8.9
15g 3-chloro9.5
15h 3-bromo10.2

Table 1: Structure-Activity Relationship of Isothiochromanone Derivatives as AChE Inhibitors. Data indicates that electron-withdrawing substituents at the 4-position of the N-benzyl ring enhance inhibitory potency.[1]

The inhibitory activity of the isothiochromanone derivatives was determined using a modified Ellman's method. The assay is performed in a 96-well plate. The reaction mixture contains phosphate buffer, the tested compound at various concentrations, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen. The reaction is initiated by the addition of acetylcholinesterase enzyme. The rate of production of the yellow-colored 5-thio-2-nitrobenzoate anion is monitored spectrophotometrically at 412 nm. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

AChE_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Buffer Phosphate Buffer Mix Reaction Mixture in 96-well plate Buffer->Mix Inhibitor Isothiochromanone Derivative Inhibitor->Mix Substrate ATCI Substrate->Mix Chromogen DTNB Chromogen->Mix Add_Enzyme Add AChE (Initiate Reaction) Mix->Add_Enzyme Incubation Incubate at controlled temp. Add_Enzyme->Incubation Spectrophotometer Measure Absorbance at 412 nm Incubation->Spectrophotometer Data_Analysis Calculate % Inhibition Spectrophotometer->Data_Analysis IC50_Calc Determine IC₅₀ Data_Analysis->IC50_Calc

AChE Inhibition Assay Workflow.
Potential Signaling Pathways

Given the AChE inhibitory activity of related compounds, a primary mechanism of action for this compound, if active, could involve the modulation of cholinergic signaling.

Cholinergic_Signaling cluster_synapse Cholinergic Synapse cluster_inhibition Inhibitory Action cluster_effect Downstream Effect ACh Acetylcholine (ACh) ACh_Receptor Postsynaptic Receptor (Muscarinic/Nicotinic) ACh->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Signal_Transduction Enhanced Signal Transduction ACh_Receptor->Signal_Transduction Increased_ACh Increased Synaptic ACh Isothiochroman Isothiochroman Derivative (e.g., 3,4-dihydro-1H-isothiochromen-4-amine HCl) Isothiochroman->AChE Inhibits Increased_ACh->ACh_Receptor Increased Binding Physiological_Response Physiological Response Signal_Transduction->Physiological_Response

Hypothetical Cholinergic Pathway Modulation.
Other Potential Biological Activities

Derivatives of the isothiochroman scaffold have also been explored for other therapeutic properties, including:

  • Antimicrobial and Antifungal Activity: The sulfur-containing ring system is a feature of many known antimicrobial and antifungal agents.

  • Anticancer Properties: Certain thiochromans have demonstrated cytotoxic effects against various cancer cell lines.

  • Antiestrogenic Effects: Thiochroman derivatives have been investigated as selective estrogen receptor degraders (SERDs) for the treatment of endocrine-resistant breast cancer.

Synthesis of this compound

While the biological activity of this compound is not well-documented, its synthesis is achievable through established organic chemistry routes. The presence of the amine group at the 4-position suggests it could be a key intermediate for the construction of more complex molecules, where this amine serves as a handle for further functionalization.

Future Directions and Conclusion

The lack of specific pharmacological data for this compound presents a clear gap in the current scientific knowledge. For researchers in drug discovery, this compound represents an opportunity for initial screening across a variety of biological targets. Based on the activities of the broader isothiochroman class, initial investigations could logically focus on:

  • Enzyme Inhibition Assays: Particularly against acetylcholinesterase and other neurologically relevant enzymes.

  • Antimicrobial and Antifungal Screening: To assess its potential as an anti-infective agent.

  • Cytotoxicity Assays: Against a panel of cancer cell lines to explore potential anticancer effects.

  • Receptor Binding Assays: To identify any potential interactions with G-protein coupled receptors or other receptor families.

References

The Dawn of a New Therapeutic Era: Isothiochromene Derivatives as Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a cornerstone of drug discovery, offering a diverse scaffold for the development of innovative pharmaceuticals. Among these, isothiochromene and its derivatives are rapidly gaining attention as a privileged structure with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery of isothiochromene derivatives as novel therapeutic agents, with a focus on their potential as acetylcholinesterase inhibitors, anticancer agents, and modulators of alpha2-adrenergic receptors.

Data Presentation: Quantitative Analysis of Biological Activity

The therapeutic potential of isothiochromene derivatives is underscored by their potent activity in various biological assays. The following tables summarize the quantitative data from key studies, providing a comparative analysis of their efficacy.

Acetylcholinesterase (AChE) Inhibitory Activity

A series of isothiochromanone derivatives bearing an N-benzyl pyridinium moiety have demonstrated remarkable inhibitory activity against acetylcholinesterase, a key target in the management of Alzheimer's disease.

Compound IDSubstitution on N-benzyl RingAChE IC50 (nM)Reference
15a 4-Fluoro2.7[1][2]
15b 4-Chloro3.1[1]
15c 4-Bromo3.5[1]
15d 4-Methyl4.2[1]
15e 4-Methoxy5.6[1]
15f 3-Fluoro8.9[1]
15g 3-Chloro9.5[1]
15h 3-Bromo10.2[1]
Donepezil (Standard)14[3]

Structure-Activity Relationship (SAR) Insights: The data reveals that substitution on the N-benzyl ring significantly influences the AChE inhibitory potency. Halogen substitutions at the 4-position of the benzyl ring generally result in higher activity compared to substitutions at the 3-position. Furthermore, electron-withdrawing groups, such as fluorine and chlorine, appear to be more favorable for potent inhibition than electron-donating groups like methyl and methoxy.

Anticancer Activity

Isothiochromene and related chromene derivatives have exhibited significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from representative studies are presented below.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzochromene DerivativesMCF-7 (Breast)4.6 - 21.5[4]
K562 (Leukemia)102 - 278[5]
Isothiocoumarin-3-carboxylic acid derivativeNCI-H322M (Lung)1.28
Chromene DerivativesMDA-MB-231 (Breast)~5 - 20[6]
Hs578T (Breast)~5 - 20[6]

SAR Insights: The diverse structures of chromene-based compounds with anticancer activity make it challenging to draw a single, overarching SAR. However, studies on specific series have shown that the nature and position of substituents on the chromene scaffold play a critical role in determining their cytotoxic potency and selectivity against different cancer cell lines.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides protocols for key experiments cited in the evaluation of isothiochromene derivatives.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).

    • AChE solution (e.g., from electric eel, 1 U/mL in phosphate buffer).

    • Test compound solutions at various concentrations.

  • Assay in a 96-well plate:

    • To each well, add 120 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of AChE solution.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Add 20 µL of DTNB solution to each well.

    • Initiate the reaction by adding 20 µL of ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader. Kinetic readings can be taken every 15 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These crystals are then dissolved, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[2]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isothiochromene derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Remove the medium containing the test compound.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

    • Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value from the dose-response curve.

Radioligand Binding Assay for Alpha-2 Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to the receptor of interest.

Procedure:

  • Materials:

    • Cell membranes expressing the desired alpha-2 adrenoceptor subtype (α2A, α2B, or α2C).

    • Radioligand (e.g., [³H]-Rauwolscine).

    • Non-specific ligand (e.g., phentolamine).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Assay in a 96-well plate:

    • Total Binding: Add cell membranes, radioligand, and buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific ligand.

    • Competition Binding: Add cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[7]

Procedure:

  • Cell Treatment: Plate cells in a 96-well plate and treat with the test compound to induce apoptosis.

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Compare the luminescence of treated cells to untreated controls to determine the fold-increase in caspase-3/7 activity.

Mandatory Visualization: Signaling Pathways and Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key signaling pathways and workflows relevant to the therapeutic applications of isothiochromene derivatives.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic_Neuron->Acetylcholine Release Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron AChE Acetylcholinesterase (AChE) Acetylcholine->AChE ACh_Receptor ACh Receptor Acetylcholine->ACh_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Signal_Transmission Signal Transmission ACh_Receptor->Signal_Transmission Isothiochromene_Derivative Isothiochromene Derivative Isothiochromene_Derivative->AChE Inhibition

Acetylcholinesterase Inhibition by Isothiochromene Derivatives.

Alpha2_Adrenergic_Signaling cluster_membrane Cell Membrane Alpha2_AR α2-Adrenergic Receptor G_protein Gi/o Protein (α, β, γ subunits) Alpha2_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Isothiochromene Agonist Agonist->Alpha2_AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced neurotransmitter release) PKA->Cellular_Response Leads to

Alpha-2 Adrenergic Receptor Signaling Pathway.

Anticancer_PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts from PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Isothiochromene_Derivative Isothiochromene Derivative Isothiochromene_Derivative->Akt Inhibits

Inhibition of the PI3K/Akt Signaling Pathway in Cancer.

Experimental_Workflow_SAR Start Start: Identify Lead Isothiochromene Scaffold Synthesis Synthesis of Analogues Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biological_Screening In Vitro Biological Screening (e.g., IC50) Purification->Biological_Screening Data_Analysis Data Analysis & SAR Determination Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization (Design new analogues) Data_Analysis->Lead_Optimization In_Vivo_Testing In Vivo Testing of Promising Candidates Data_Analysis->In_Vivo_Testing Potent Compounds Lead_Optimization->Synthesis End End: Candidate Drug In_Vivo_Testing->End

General Workflow for Structure-Activity Relationship (SAR) Studies.

Conclusion and Future Directions

The isothiochromene scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The potent acetylcholinesterase inhibitory activity of isothiochromanone derivatives highlights their potential in the development of new treatments for Alzheimer's disease. Furthermore, the emerging evidence of their anticancer and alpha2-adrenergic receptor modulatory effects opens up new avenues for research and drug development.

Future efforts should focus on expanding the structure-activity relationship studies to optimize the potency and selectivity of these compounds for their respective targets. In-depth mechanistic studies are also required to fully elucidate the signaling pathways through which they exert their therapeutic effects. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of the therapeutic potential of isothiochromene derivatives. The continued investigation of this fascinating class of compounds holds the promise of delivering a new generation of medicines to address unmet medical needs.

References

Structural Elucidation of 3,4-dihydro-1H-isothiochromen-4-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride. The document outlines the key analytical techniques, experimental protocols, and data interpretation used to confirm the chemical structure of this compound, a significant heterocyclic amine in medicinal chemistry.

Chemical Structure and Properties

Chemical Formula: C₉H₁₂ClNS

Molecular Weight: 201.72 g/mol

CAS Number: 123470-16-6

The hydrochloride salt of 3,4-dihydro-1H-isothiochromen-4-amine is a stable, crystalline solid. Its structure comprises a dihydro-isothiochromene core with an amine group at the 4-position. The presence of a chiral center at the C4 position indicates that this compound can exist as a racemic mixture of two enantiomers.

PropertyValue
Molecular Formula C₉H₁₂ClNS
Molecular Weight 201.72
CAS Number 123470-16-6
Physical State Solid

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. A common synthetic approach is the reduction of the corresponding oxime or the reductive amination of isothiochroman-4-one.

General Synthesis Workflow

The logical flow for a common synthesis route is outlined below.

G start Isothiochroman-4-one reductive_amination Reductive Amination (e.g., NaBH3CN, NH4OAc) start->reductive_amination product 3,4-dihydro-1H-isothiochromen-4-amine reductive_amination->product hcl_salt HCl Salt Formation (HCl in Ether) product->hcl_salt final_product 3,4-dihydro-1H-isothiochromen-4-amine HCl hcl_salt->final_product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of isothiochroman-4-one (1 equivalent) in methanol, add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up: Quench the reaction by the addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification of the Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of the molecule.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-7.4m4HAromatic protons (H5, H6, H7, H8)
~4.5t1HMethine proton (H4)
~3.8-4.0m2HMethylene protons (H1)
~3.0-3.2m2HMethylene protons (H3)
~8.5-9.5br s3HAmmonium protons (-NH₃⁺)

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~135-140Quaternary aromatic carbons
~125-130CH aromatic carbons
~50Methine carbon (C4)
~35Methylene carbon (C1)
~30Methylene carbon (C3)

3.1.3. Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard zg30 or similar.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, the free base is typically observed.

Expected Molecular Ion Peak (for the free base C₉H₁₁NS):

m/zAssignment
165.06[M]⁺ (Calculated for C₉H₁₁NS: 165.06)

3.2.1. Fragmentation Pathway

A logical fragmentation pattern can be proposed to aid in structural confirmation.

G molecular_ion [M]⁺ m/z = 165 fragment1 Loss of NH₂ [M-NH₂]⁺ m/z = 149 molecular_ion->fragment1 fragment2 Loss of CH₂S [M-CH₂S]⁺ m/z = 119 molecular_ion->fragment2 fragment3 Tropylium ion [C₇H₇]⁺ m/z = 91 fragment2->fragment3 Rearrangement

Caption: Proposed mass spectrometry fragmentation pathway for the free base.

3.2.2. Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization Technique: Utilize a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Acquire the mass spectrum using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap for accurate mass measurement.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3000-2800N-H stretching (from -NH₃⁺)
~3100-3000Aromatic C-H stretching
~2900-2800Aliphatic C-H stretching
~1600, 1480Aromatic C=C stretching
~1500-1400N-H bending

3.3.1. Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural elucidation of this compound is unequivocally established through the synergistic application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. The presented data and experimental protocols provide a robust framework for the characterization of this and related heterocyclic compounds, which is of significant value to researchers in the fields of synthetic chemistry and drug discovery.

Spectroscopic Analysis of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also details the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules.

Chemical Structure and Expected Spectroscopic Data

Chemical Structure:

Molecular Formula: C₉H₁₂ClNS Molecular Weight: 201.72 g/mol CAS Number: 123470-16-6[1][2][3]

The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses. These predictions are based on the analysis of functional groups and structural motifs present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, the following signals are expected.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.1 - 7.4Multiplet4HAromatic protons (C₆H₄)
~4.5Triplet1HMethine proton (-CH-NH₂)
~3.8Singlet2HMethylene protons (-S-CH₂-Ar)
~3.0Multiplet2HMethylene protons (-CH-CH₂-S)
8.0 - 9.0Broad Singlet3HAmine protons (-NH₃⁺)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
130 - 140Quaternary aromatic carbons
125 - 130Aromatic CH carbons
~50Methine carbon (-CH-NH₂)
~35Methylene carbon (-S-CH₂-Ar)
~30Methylene carbon (-CH-CH₂-S)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt of a primary amine will show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3000 - 2800Strong, BroadR-NH₃⁺N-H stretch
3100 - 3000MediumAr-HC-H stretch
2950 - 2850MediumC-HC-H stretch (aliphatic)
~1600, ~1480Medium-WeakC=CAromatic ring stretch
1600 - 1500MediumR-NH₃⁺N-H bend
~700StrongC-SC-S stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Spray Ionization (ESI) is a suitable method.

Table 4: Predicted Mass Spectrometry Data

m/zIon
166.07[M+H]⁺ (base peak, free amine)
202.05[M]⁺ (as hydrochloride)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the amine hydrochloride protons may exchange with acidic protons in the solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the solid sample in a volatile solvent.

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure KBr pellet.

    • Place the sample pellet or film in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.[5]

  • Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500 amu).

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and intense signal.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride NMR NMR Analysis (¹H and ¹³C) Sample->NMR IR IR Analysis (FTIR) Sample->IR MS MS Analysis (ESI-MS) Sample->MS Structure Structural Elucidation and Characterization NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of the target compound.

NMR_Workflow start Start: Sample in Deuterated Solvent nmr_acq Acquire ¹H and ¹³C Spectra on NMR Spectrometer start->nmr_acq processing Data Processing: - Fourier Transform - Phasing & Baseline Correction nmr_acq->processing calibration Chemical Shift Calibration (vs. Residual Solvent) processing->calibration interpretation Spectral Interpretation: - Chemical Shifts - Multiplicities - Integration calibration->interpretation end End: Structural Assignment interpretation->end

Caption: Detailed workflow for NMR spectroscopic analysis.

IR_MS_Workflow cluster_ir IR Analysis cluster_ms MS Analysis ir_prep Sample Preparation (KBr Pellet or Thin Film) ir_acq Acquire Spectrum on FTIR Spectrometer ir_prep->ir_acq ir_interp Identify Functional Groups ir_acq->ir_interp ms_prep Sample Preparation (Dilute Solution) ms_acq Acquire Spectrum on ESI-MS ms_prep->ms_acq ms_interp Determine Molecular Weight and Fragmentation ms_acq->ms_interp

Caption: Workflows for IR and MS spectroscopic analyses.

References

In-depth Technical Guide: 3,4-Dihydro-1H-isothiochromen-4-amine (CAS 123470-16-6)

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides a comprehensive overview of the chemical properties and structure of the compound identified by CAS number 123470-16-6, also known as 3,4-Dihydro-1H-isothiochromen-4-amine or 3,4-Dihydro-1H-2-benzothiopyran-4-amine. Due to a notable absence of this compound in peer-reviewed scientific literature and public research databases, this guide primarily consolidates information from chemical supplier databases and publicly available safety data sheets. The core requirements for an in-depth technical guide, including detailed experimental protocols, extensive quantitative data, and biological pathway visualizations, cannot be fully met as the primary research detailing such information appears to be non-existent in the public domain.

Chemical Identity and Structure

The compound with CAS number 123470-16-6 is an organic molecule belonging to the isothiochroman class of heterocyclic compounds. It is most commonly available as a hydrochloride salt.

  • Systematic Name: 3,4-Dihydro-1H-isothiochromen-4-amine

  • Alternative Name: 3,4-Dihydro-1H-2-benzothiopyran-4-amine

  • CAS Number: 123470-16-6

  • Molecular Structure:

    Caption: 2D Structure of 3,4-Dihydro-1H-isothiochromen-4-amine.

Physicochemical Properties

The available quantitative data for 3,4-Dihydro-1H-isothiochromen-4-amine and its hydrochloride salt are summarized below. This information is primarily sourced from chemical supplier catalogs.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
Molecular Formula C₉H₁₁NSC₉H₁₂ClNS[1][2][3][4]
Molecular Weight 165.26 g/mol 201.72 g/mol [1][2][3][4]
Melting Point Not available153-155 °C
Appearance Not availableSolid
Solubility Not availableNot available
Purity Not specifiedTypically ≥95% (supplier dependent)

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of 3,4-Dihydro-1H-isothiochromen-4-amine (CAS 123470-16-6) is not available in the public scientific literature. General synthetic routes for related isothiochroman and thiochroman derivatives have been reported, often involving multi-step procedures. For instance, the synthesis of thiochroman-4-one derivatives has been described, which could potentially serve as precursors to the amine via reductive amination.[5][6][7] However, a specific protocol for the introduction of the amine group at the 4-position of the isothiochroman scaffold is not documented.

A hypothetical synthetic approach is outlined below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated.

G start Thiochroman-4-one step1 Reductive Amination (e.g., NaBH3CN, NH4OAc) start->step1 product 3,4-Dihydro-1H-isothiochromen-4-amine step1->product purification Purification (e.g., Column Chromatography) product->purification hcl_salt HCl Salt Formation (e.g., HCl in Ether) purification->hcl_salt final_product 3,4-Dihydro-1H-isothiochromen-4-amine HCl hcl_salt->final_product

Caption: Hypothetical synthetic workflow for 3,4-Dihydro-1H-isothiochromen-4-amine.

Biological Activity and Signaling Pathways

There is no information available in peer-reviewed journals or public databases regarding the biological activity, mechanism of action, or associated signaling pathways for 3,4-Dihydro-1H-isothiochromen-4-amine. While studies on related thiochromene and thiochroman derivatives have reported various biological activities, including antifungal and leishmanicidal properties, these findings cannot be extrapolated to the specific compound of interest without experimental evidence.[6][7][8]

Consequently, the creation of diagrams for signaling pathways or experimental workflows related to the biological function of this compound is not possible.

Applications in Research and Drug Development

The intended application of 3,4-Dihydro-1H-isothiochromen-4-amine is not explicitly stated in the available literature. Chemical suppliers often list it as a research chemical or an intermediate for organic synthesis.[2] Its structural similarity to other biologically active heterocyclic compounds suggests it may have been synthesized for screening in drug discovery programs, but the results of such screenings are not publicly available.

Safety and Handling

Safety data sheets from various suppliers indicate that 3,4-Dihydro-1H-isothiochromen-4-amine hydrochloride should be handled with care. Standard laboratory precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. It should be used in a well-ventilated area or a fume hood. Specific toxicity data is not available.

Conclusion

3,4-Dihydro-1H-isothiochromen-4-amine (CAS 123470-16-6) is a chemical compound for which there is a significant lack of detailed scientific information in the public domain. While its basic chemical identity and some physicochemical properties are known from supplier data, there are no published experimental protocols for its synthesis or analysis, nor any data on its biological activity. This information gap prevents a complete and in-depth technical assessment as requested. Further research and publication would be necessary to elucidate the properties and potential applications of this molecule.

References

A Technical Guide to the Preliminary Bioactivity Screening of Isothiochroman Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiochroman scaffold, a sulfur-containing heterocyclic motif, has garnered considerable attention in medicinal chemistry due to its presence in a variety of biologically active compounds. The incorporation of an amine functionality into this scaffold presents a promising avenue for the development of novel therapeutic agents with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of isothiochroman amines, summarizing available quantitative data from structurally related compounds, detailing relevant experimental protocols, and visualizing key experimental workflows. While direct and extensive bioactivity screening data for a library of isothiochroman amines is currently limited in publicly available literature, this guide consolidates information from closely related isothiochroman derivatives to provide a foundational understanding for researchers in this field.

Data Presentation: Bioactivity of Isothiochroman Derivatives

The following tables summarize the quantitative bioactivity data for isothiochromanone and isothiocoumarin derivatives, which serve as structural analogs to isothiochroman amines and suggest potential areas of biological activity for this class of compounds.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Isothiochromanone Derivatives

Compound IDR (Substitution on N-benzyl)AChE IC₅₀ (nM)
15a4-fluoro2.7
15b4-chloro3.1
15c4-bromo3.5
15d4-methyl4.2
15e4-methoxy5.6
15f3-fluoro8.9
15g3-chloro9.5
15h3-bromo10.2

Data sourced from a study on isothiochromanone derivatives bearing an N-benzyl pyridinium moiety as potential agents for Alzheimer's disease.

Table 2: Anticancer Activity of Isothiocoumarin-3-Carboxylic Acid Amide Derivatives

Compound IDDerivativeCancer Cell LineGI₅₀ (µM)
307,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amideNCI-H322M (NSC Lung Cancer)1.28

This data highlights the antimitotic activity of an isothiocoumarin derivative, suggesting a potential avenue for the exploration of isothiochroman amines in cancer research.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioactivity screening results. The following sections provide established protocols for key assays relevant to the preliminary screening of isothiochroman amines.

Synthesis of Isothiochroman-6-amine

A plausible multi-step synthesis for isothiochroman-6-amine, a key building block, has been outlined, starting from a primary amine-containing aromatic precursor.[1] The general workflow involves the formation of the isothiochroman ring system followed by the generation of the target amine.[1]

Stage 1: Mesylation of 4-Nitrophenethyl Alcohol

  • Dissolve 4-nitrophenethyl alcohol (1 equivalent) in dichloromethane (DCM) at 0 °C.

  • Add triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Stage 2: Cyclization to 6-Nitroisothiochroman

  • Combine the crude mesylate from Stage 1 with sodium sulfide nonahydrate (2-3 equivalents) in a suitable solvent such as DMF or ethanol.

  • Heat the mixture with stirring at 80-100 °C for 2-4 hours, monitoring by TLC or GC-MS.

  • Pour the hot reaction mixture onto crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to yield 6-nitroisothiochroman.

Stage 3: Reduction to Isothiochroman-6-amine

  • To a solution of 6-nitroisothiochroman (1 equivalent) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).[1]

  • Heat the mixture to reflux and slowly add concentrated hydrochloric acid (HCl).[1]

  • Continue refluxing for 2-3 hours until the starting material is consumed (monitored by TLC).[1]

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.[1]

  • Extract the product with ethyl acetate.[1]

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain isothiochroman-6-amine.[1]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[2] The principle involves the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[2][3]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • AChE enzyme solution

  • Test compounds (isothiochroman amines) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiation of Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes at 1-minute intervals.

  • Calculation: The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][4][5][6] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[1][5]

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the isothiochroman amine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[6] Include a vehicle control (solvent used to dissolve the compounds).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[6] Incubate for 1.5 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6] Incubate for 15 minutes with shaking.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[6]

  • Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing

a) Antibacterial Activity: Kirby-Bauer Disk Diffusion Method

This method is a standardized technique to determine the susceptibility of bacteria to various antimicrobial compounds.[7][8][9][10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates[9]

  • Sterile swabs

  • Sterile filter paper disks

  • Isothiochroman amine solutions of known concentration

  • Standard antibiotic disks (positive control)

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.[9]

  • Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[8]

  • Disk Application: Aseptically place sterile filter paper disks impregnated with the isothiochroman amine solutions onto the agar surface. Gently press the disks to ensure contact.[9] Include a standard antibiotic disk as a positive control and a disk with the solvent as a negative control.

  • Incubation: Incubate the plates at 35-37°C for 16-18 hours.[9]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk in millimeters.[11] A larger zone of inhibition indicates greater sensitivity of the bacteria to the compound.[11]

b) Antifungal Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[12][13][14]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium buffered with MOPS[13]

  • Isothiochroman amine solutions

  • Standard antifungal agent (e.g., fluconazole, amphotericin B)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.[12]

  • Serial Dilution: Perform a two-fold serial dilution of the isothiochroman amine solutions and the standard antifungal agent in the microtiter plates to a final volume of 50 µL per well.[12]

  • Inoculation: Add 50 µL of the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[14]

Mandatory Visualizations

Experimental Workflow for Bioactivity Screening

experimental_workflow General Workflow for Preliminary Bioactivity Screening of Isothiochroman Amines cluster_synthesis Compound Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of Isothiochroman Amine Library purification Purification (e.g., Chromatography) synthesis->purification Crude Product characterization Structural Characterization (NMR, MS, etc.) purification->characterization Purified Compounds cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays (Antibacterial & Antifungal) characterization->antimicrobial enzyme_inhibition Enzyme Inhibition Assays (e.g., AChE) characterization->enzyme_inhibition other_assays Other Relevant Assays characterization->other_assays data_analysis Data Analysis (IC50, MIC Determination) cytotoxicity->data_analysis antimicrobial->data_analysis enzyme_inhibition->data_analysis other_assays->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar hit_validation Hit Validation & Optimization sar->hit_validation AChE_Inhibition Mechanism of Acetylcholinesterase (AChE) Inhibition ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Binds to Active Site Choline_Acetate Choline + Acetate (Hydrolysis Products) AChE->Choline_Acetate Hydrolyzes Inhibition Inhibition Increased_ACh Increased ACh Level in Synaptic Cleft AChE->Increased_ACh leads to Synaptic_Cleft Synaptic Cleft Isothiochroman_Amine Isothiochroman Amine (Inhibitor) Isothiochroman_Amine->AChE Cholinergic_Response Enhanced Cholinergic Response Increased_ACh->Cholinergic_Response

References

Methodological & Application

"protocol for the synthesis of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 3,4-Dihydro-1H-isothiochromen-4-amine Hydrochloride

Introduction

3,4-Dihydro-1H-isothiochromen-4-amine and its hydrochloride salt are valuable heterocyclic building blocks in medicinal chemistry and drug discovery. The isothiochroman scaffold is a privileged structure found in a variety of biologically active compounds. The presence of an amine group at the 4-position provides a crucial handle for further chemical modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the preparation of the key intermediate, isothiochroman-4-one.

Overall Reaction Scheme

The synthetic pathway involves two primary stages:

  • Synthesis of Isothiochroman-4-one: This intermediate is prepared via the reaction of thiosalicylic acid with chloroacetic acid, followed by an intramolecular Friedel-Crafts cyclization.

  • Reductive Amination and Salt Formation: Isothiochroman-4-one is converted to the corresponding primary amine through reductive amination, which is then isolated as its hydrochloride salt for improved stability and handling.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberTypical Yield (%)
Isothiochroman-4-oneC₉H₈OS164.224531-77-970-80
This compoundC₉H₁₂ClNS201.72123470-16-660-75

Experimental Protocols

Part 1: Synthesis of Isothiochroman-4-one

This procedure involves two steps: the synthesis of 2-(carboxymethylthio)benzoic acid and its subsequent cyclization.

Step 1a: Synthesis of 2-(carboxymethylthio)benzoic acid

  • In a 250 mL round-bottom flask, dissolve thiosalicylic acid (15.4 g, 0.1 mol) and sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of water.

  • To this solution, add a solution of chloroacetic acid (9.45 g, 0.1 mol) in 20 mL of water dropwise with stirring.

  • Heat the reaction mixture at 100°C for 2 hours.

  • After cooling to room temperature, acidify the solution to pH 2 with concentrated hydrochloric acid.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(carboxymethylthio)benzoic acid.

Step 1b: Cyclization to Isothiochroman-4-one

  • Place the dried 2-(carboxymethylthio)benzoic acid (10.6 g, 0.05 mol) in a 250 mL round-bottom flask.

  • Add polyphosphoric acid (100 g) and heat the mixture to 90-100°C with stirring for 2 hours.

  • Carefully pour the hot mixture onto 500 g of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford isothiochroman-4-one as a solid.

Part 2: Synthesis of this compound

This part details the reductive amination of isothiochroman-4-one and the subsequent hydrochloride salt formation.

  • To a solution of isothiochroman-4-one (8.2 g, 0.05 mol) in 150 mL of methanol in a 500 mL round-bottom flask, add ammonium chloride (13.4 g, 0.25 mol).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0°C in an ice bath and add sodium cyanoborohydride (3.14 g, 0.05 mol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 2.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Wash the remaining aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ketone.

  • Basify the aqueous layer to pH 10-11 with a 4 M sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

  • Dissolve the crude amine in a minimal amount of diethyl ether and add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualization of the Synthetic Workflow

SynthesisWorkflow Synthesis of 3,4-Dihydro-1H-isothiochromen-4-amine HCl cluster_step1 Step 1: Synthesis of Isothiochroman-4-one cluster_step2 Step 2: Reductive Amination & Salt Formation Thiosalicylic_acid Thiosalicylic Acid Intermediate_acid 2-(Carboxymethylthio)benzoic Acid Thiosalicylic_acid->Intermediate_acid NaOH, H₂O, 100°C Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Intermediate_acid Isothiochroman_4_one Isothiochroman-4-one Intermediate_acid->Isothiochroman_4_one Polyphosphoric Acid, 100°C Free_amine 3,4-Dihydro-1H-isothiochromen-4-amine Isothiochroman_4_one->Free_amine Methanol Ammonium_chloride Ammonium Chloride Ammonium_chloride->Free_amine Reducing_agent Sodium Cyanoborohydride Reducing_agent->Free_amine Final_product 3,4-Dihydro-1H-isothiochromen-4-amine HCl Free_amine->Final_product HCl in Diethyl Ether

Caption: Synthetic pathway for 3,4-dihydro-1H-isothiochromen-4-amine HCl.

Application Notes and Protocols for 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are proposed based on the structural characteristics of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride and its similarity to other known neuroactive compounds. As of the date of this document, there is a lack of specific published research on the direct application of this compound in neuroscience. Therefore, these notes are intended to serve as a guideline for researchers and scientists to initiate investigation into its potential neuropharmacological properties.

Introduction

This compound is a heterocyclic compound with a structure that suggests potential for interaction with biological targets within the central nervous system (CNS). Its core scaffold is analogous to other molecules that have demonstrated activity at various neurotransmitter receptors. This document outlines potential research applications and provides standardized protocols for the initial screening and characterization of this compound's effects in a neuroscience context.

Hypothetical Applications in Neuroscience

Given its chemical structure, this compound could be investigated for its potential as a modulator of monoaminergic systems. The primary amine and the cyclic structure are features found in many ligands for dopamine and serotonin receptors.

Potential Research Areas:

  • Dopaminergic System Modulation: The compound could be screened for agonist or antagonist activity at dopamine receptor subtypes (D1-like and D2-like). Dysregulation of the dopaminergic system is implicated in disorders such as Parkinson's disease, schizophrenia, and addiction.

  • Serotonergic System Interaction: Investigation into its binding affinity and functional activity at serotonin (5-HT) receptors is warranted. The diverse family of 5-HT receptors is involved in the regulation of mood, anxiety, cognition, and motor function.

  • Neurotransmitter Release and Reuptake: The compound could be assessed for its ability to modulate the release or inhibit the reuptake of key neurotransmitters like dopamine, serotonin, and norepinephrine.

Experimental Protocols

The following are generalized protocols for the initial characterization of a novel compound's neuroactivity.

In Vitro Receptor Binding Assays

This protocol describes a method to determine the binding affinity of this compound for specific neurotransmitter receptors using a competitive radioligand binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for target receptors (e.g., Dopamine D2, Serotonin 5-HT2A).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors)

  • This compound (test compound)

  • Non-specific binding control (e.g., Haloperidol for D2 receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the cell membranes.

  • Add the various concentrations of the test compound to the respective wells.

  • For total binding, add vehicle instead of the test compound.

  • For non-specific binding, add a high concentration of the non-labeled specific ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation:

CompoundTarget ReceptorRadioligandKi (nM)
3,4-dihydro-1H-isothiochromen-4-amine HClDopamine D2[3H]-SpiperoneTBD
3,4-dihydro-1H-isothiochromen-4-amine HClSerotonin 5-HT2A[3H]-KetanserinTBD
Reference AntagonistDopamine D2Haloperidol~2
Reference AgonistDopamine D2Quinpirole~15

TBD: To Be Determined

In Vivo Behavioral Screening: Open Field Test

This protocol outlines a method to assess the general locomotor and exploratory activity of a test compound in rodents, which can indicate potential stimulant, sedative, or anxiolytic effects.

Objective: To evaluate the effect of this compound on spontaneous motor activity and exploratory behavior.

Materials:

  • Adult male/female mice or rats

  • Open field apparatus (a square arena with walls, often equipped with automated tracking)

  • This compound

  • Vehicle control (e.g., saline or DMSO solution)

  • Positive controls (e.g., amphetamine for hyperactivity, diazepam for hypoactivity/anxiolysis)

Procedure:

  • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer this compound, vehicle, or a positive control compound via the desired route (e.g., intraperitoneal, oral).

  • After a specific pretreatment time (e.g., 30 minutes), place the animal in the center of the open field arena.

  • Record the animal's behavior for a set duration (e.g., 15-30 minutes) using an automated video-tracking system.

  • Key parameters to measure include:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (vertical activity)

    • Stereotyped behaviors (e.g., repetitive grooming, head weaving)

  • Thoroughly clean the arena between each animal to remove olfactory cues.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Data Presentation:

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Time in Center (s)Rearing Frequency
Vehicle-TBDTBDTBD
Compound X1TBDTBDTBD
Compound X5TBDTBDTBD
Compound X10TBDTBDTBD
Amphetamine2TBDTBDTBD
Diazepam1TBDTBDTBD

Compound X: this compound; TBD: To Be Determined

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade if the compound acts as an agonist at a G-protein coupled receptor, such as a dopamine or serotonin receptor.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 3,4-dihydro-1H-isothiochromen-4-amine HCl Receptor GPCR (e.g., Dopamine D2) Compound->Receptor Binds G_Protein Gαi/o Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response (e.g., altered excitability) Downstream->Response Leads to

Caption: Hypothetical Gαi-coupled GPCR signaling pathway.

Experimental Workflow

This diagram outlines the logical flow for screening and characterizing a novel CNS compound.

Experimental_Workflow Start Start: Novel Compound (3,4-dihydro-1H-isothiochromen-4-amine HCl) InVitro In Vitro Screening (Receptor Binding Assays) Start->InVitro InVivo In Vivo Behavioral Screening (Open Field, etc.) Start->InVivo Hit_Identified Hit Identification (Significant Activity) InVitro->Hit_Identified InVivo->Hit_Identified Mechanism_Study Mechanism of Action Studies (e.g., Electrophysiology, Microdialysis) Hit_Identified->Mechanism_Study Yes End Preclinical Candidate Hit_Identified->End No Activity Lead_Opt Lead Optimization (Medicinal Chemistry) Mechanism_Study->Lead_Opt Lead_Opt->End

Application Note: Quantification of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-dihydro-1H-isothiochromen-4-amine hydrochloride is a chemical compound of interest in pharmaceutical research. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust analytical method for its quantification in biological matrices is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is suitable for high-throughput analysis and has been developed based on common bioanalytical principles. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a primary method for analyzing various compounds in biological samples.

Experimental Protocols

Materials and Reagents

  • This compound reference standard

  • Internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of internal standard working solution and vortex.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
HPLC ColumnC18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Injection Volume5 µL
Column Temperature40°C

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)To be determined based on the analyte's mass
MRM Transition (IS)To be determined based on the IS's mass
Collision EnergyOptimized for analyte and IS
Dwell Time100 ms

Data Presentation

The method should be validated according to regulatory guidelines. The following tables summarize the expected performance characteristics of the assay.

Table 3: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
This compound0.1 - 100> 0.99

Table 4: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1< 20< 2080 - 120
Low QC0.3< 15< 1585 - 115
Mid QC10< 15< 1585 - 115
High QC80< 15< 1585 - 115

Table 5: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound> 80< 15

Mandatory Visualization

Caption: Experimental workflow for the quantification of this compound in plasma.

G start Method Development selectivity Selectivity start->selectivity linearity Linearity & Range selectivity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision recovery Recovery precision->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability matrix_effect->stability end Validated Method stability->end

Caption: Logical flow of bioanalytical method validation.

Application Notes and Protocols for the Purification of 4-Amino-Isothiochroman Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 4-amino-isothiochroman derivatives, a class of heterocyclic compounds with potential applications in medicinal chemistry. The following protocols cover common purification techniques, including flash column chromatography, recrystallization, and chiral High-Performance Liquid Chromatography (HPLC).

Overview of Purification Strategies

The purification of 4-amino-isothiochroman derivatives typically involves a multi-step approach to remove unreacted starting materials, reaction byproducts, and other impurities. The basic amino group and the thioether linkage in the isothiochroman core influence the polarity and solubility of these compounds, making chromatographic and crystallization methods effective for their purification. The choice of the specific technique will depend on the nature of the substituents on the aromatic ring, the amino group, and the stereochemistry of the molecule.

A general workflow for the purification of these derivatives is outlined below.

G crude Crude Reaction Mixture extraction Aqueous Workup & Extraction crude->extraction Removal of water-soluble impurities drying Drying of Organic Phase extraction->drying e.g., Na2SO4, MgSO4 concentration Solvent Removal drying->concentration flash_chrom Flash Column Chromatography concentration->flash_chrom Primary Purification purity_check1 Purity Assessment (TLC, LC-MS) flash_chrom->purity_check1 recrystallization Recrystallization purity_check1->recrystallization If further purification is needed chiral_hplc Chiral HPLC (for enantiomers) purity_check1->chiral_hplc If racemic purity_check2 Purity Assessment (LC-MS, NMR) recrystallization->purity_check2 purity_check2->chiral_hplc If racemic final_product Purified 4-Amino-Isothiochroman Derivative purity_check2->final_product If achiral or enantiopure chiral_hplc->final_product G cluster_0 Pathogen Cell NMT N-myristoyltransferase (NMT) MyrProtein Myristoylated Protein NMT->MyrProtein Myristoylation Apoptosis Cell Death NMT->Apoptosis Pathway Disruption MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT Protein Substrate Protein Protein->NMT Membrane Cell Membrane Localization MyrProtein->Membrane Function Proper Protein Function Membrane->Function Viability Cell Viability Function->Viability Inhibitor 4-Amino-Isothiochroman Derivative Inhibitor->NMT Inhibition

Application Notes and Protocols: Isothiochroman Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiochroman scaffold, a sulfur-containing heterocyclic motif, has emerged as a privileged structure in medicinal chemistry. Its unique stereoelectronic properties and synthetic tractability have led to the development of a diverse range of biologically active molecules. This document provides detailed application notes on the various therapeutic applications of isothiochroman derivatives, complete with quantitative structure-activity relationship (SAR) data, comprehensive experimental protocols for synthesis and biological evaluation, and visual representations of relevant signaling pathways and workflows.

Therapeutic Applications of Isothiochroman Scaffolds

Isothiochroman-based compounds have demonstrated significant potential in a variety of therapeutic areas, including neurodegenerative diseases, infectious diseases, cancer, and inflammation. The following sections detail these applications.

Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Diseases

Isothiochromanone derivatives bearing an N-benzyl pyridinium moiety have been identified as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of Alzheimer's disease. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, offering a therapeutic strategy for managing the cognitive symptoms of Alzheimer's.

Quantitative Structure-Activity Relationship (SAR) Data for AChE Inhibitors

The inhibitory potency of these isothiochromanone derivatives is significantly influenced by the substitution pattern on the N-benzyl ring.

Compound IDR (Substitution on N-benzyl)AChE IC₅₀ (nM)
1a 4-fluoro2.7
1b 4-chloro3.1
1c 4-bromo3.5
1d 4-methyl4.2
1e 4-methoxy5.6
1f 3-fluoro8.9
1g 3-chloro9.5
1h 3-bromo10.2

Table 1: SAR data for isothiochromanone-based AChE inhibitors.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of the yellow-colored product 5-thio-2-nitrobenzoate (TNB).

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's Reagent

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Test compounds (isothiochroman derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in the assay buffer. A typical final concentration in the well is 0.1-0.25 U/mL.

    • Prepare a 10 mM stock solution of DTNB in the assay buffer.

    • Prepare a 14-15 mM stock solution of ATCI in deionized water (prepare fresh).

    • Dissolve test compounds in DMSO to create stock solutions and then dilute with assay buffer to desired concentrations. The final DMSO concentration should be below 1%.

  • Assay Protocol:

    • In a 96-well plate, add 160 µL of 0.1 M sodium phosphate buffer (pH 8.0) to each well.

    • Add 10 µL of the test compound solution at various concentrations. For the control (100% activity), add 10 µL of assay buffer with DMSO.

    • Add 20 µL of AChE solution to all wells except the blank.

    • Add 10 µL of DTNB solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm every 10 seconds for 3 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: Cholinergic Neurotransmission

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding AChE->Choline Recycling Isothiochroman Isothiochroman Inhibitor Isothiochroman->AChE Inhibition Signal Signal Transduction AChR->Signal G Start Start Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Isothiochroman Derivatives Start->Serial_Dilution Inoculate_Plates Inoculate 96-well Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution->Inoculate_Plates Incubate Incubate at Optimal Temperature Inoculate_Plates->Incubate Read_Results Read Results (Visual/Spectrophotometer) Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End G cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis Isothiochroman Isothiochroman Derivative PI3K_AKT PI3K/Akt Pathway Isothiochroman->PI3K_AKT Inhibition MAPK MAPK Pathway Isothiochroman->MAPK Modulation Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) Isothiochroman->Bcl2_family Upregulation of Bax Proliferation Cell Proliferation PI3K_AKT->Proliferation MAPK->Proliferation Caspases Caspase Activation Bcl2_family->Caspases Apoptosis_outcome Apoptosis Caspases->Apoptosis_outcome

Application Note and Protocols for the Formulation of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-dihydro-1H-isothiochromen-4-amine hydrochloride is a research chemical with potential applications in various biological studies.[1][2][3][4] Proper formulation is a critical step for obtaining reliable and reproducible results in in vivo experiments. This document provides a detailed protocol for the preparation and characterization of a simple aqueous-based formulation of this compound suitable for parenteral administration in animal models. Additionally, a general protocol for the quantification of the compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The compound is reported to be a white crystalline solid and soluble in water.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number123470-16-6[1][2]
Molecular FormulaC₉H₁₂ClNS[1][2]
Molecular Weight201.72 g/mol [1][2]
AppearanceWhite crystalline solid[5]
SolubilitySoluble in water[5]
Storage Temperature-20°C[1][2]

Experimental Protocols

Protocol 1: Formulation of this compound for Injection

This protocol describes the preparation of a sterile isotonic solution of this compound for parenteral administration.

1.1. Materials

  • This compound powder

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% Sodium Chloride (Saline) Solution

  • Sterile 1 N Hydrochloric Acid (HCl) and 1 N Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile 0.22 µm syringe filters

  • Sterile vials

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Laminar flow hood

1.2. Equipment

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Sterile syringes and needles

1.3. Formulation Procedure

  • Determine the required concentration: Based on the desired dose and dosing volume for the animal model, calculate the required concentration of the test compound.

  • Weighing: In a laminar flow hood, accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a sterile beaker containing a sterile magnetic stir bar. Add a portion (e.g., 80%) of the final volume of sterile 0.9% saline and stir until the compound is completely dissolved. The use of a vortex mixer can aid in dissolution.

  • pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to a physiologically acceptable range (typically pH 6.5-7.5) using sterile 1 N HCl or 1 N NaOH. Add the acid or base dropwise while continuously monitoring the pH.

  • Final Volume Adjustment: Add sterile 0.9% saline to reach the final desired volume.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a sterile final vial. This step removes any potential microbial contamination.

  • Storage: Store the final sterile formulation at 2-8°C, protected from light, until use. The stability of the formulation under these conditions should be determined.

1.4. Formulation Characterization

It is essential to characterize the final formulation to ensure its quality. The following tests should be performed:

  • Appearance: Visually inspect the solution for clarity, color, and any particulate matter.

  • pH: Measure the final pH of the formulation.

  • Concentration: Determine the actual concentration of the active ingredient in the formulation using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Sterility: Perform sterility testing to confirm the absence of microbial contamination.

Table 2: Example Formulation Composition

ComponentQuantityPurpose
This compoundX mg/mLActive Pharmaceutical Ingredient
0.9% Sodium Chlorideq.s. to 1 mLVehicle, Tonicity Agent
1 N HCl / 1 N NaOHAs neededpH adjustment

Note: X is the desired final concentration.

Protocol 2: General Method for Quantification in Biological Matrices by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in plasma or tissue homogenates. Method development and validation are required for specific applications.

2.1. Materials and Equipment

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water and acetonitrile with formic acid)

  • Internal standard (IS) - a structurally similar compound not present in the sample

  • Plasma or tissue homogenate samples

  • Protein precipitation solvent (e.g., acetonitrile)

  • Centrifuge

  • Autosampler vials

2.2. Sample Preparation (Protein Precipitation)

  • Thaw plasma or tissue homogenate samples on ice.

  • To a 100 µL aliquot of the sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2.3. LC-MS/MS Analysis

  • Chromatographic Separation: Develop a gradient elution method using an appropriate analytical column to achieve separation of the analyte from matrix components.

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters for the detection of this compound and the internal standard. Use Multiple Reaction Monitoring (MRM) for quantification.

Table 3: Example LC-MS/MS Parameters (to be optimized)

ParameterAnalyteInternal Standard
Precursor Ion (Q1) m/z[M+H]⁺[M+H]⁺
Product Ion (Q3) m/zTo be determinedTo be determined
Collision Energy (eV)To be determinedTo be determined

2.4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the formulation and in vivo evaluation of this compound.

experimental_workflow cluster_formulation Formulation Preparation cluster_qc Quality Control cluster_invivo In Vivo Study cluster_analysis Bioanalysis weigh Weigh Compound dissolve Dissolve in Vehicle weigh->dissolve ph_adjust Adjust pH dissolve->ph_adjust filter Sterile Filter ph_adjust->filter formulation Final Formulation filter->formulation appearance Appearance formulation->appearance ph_test pH Measurement formulation->ph_test concentration_test Concentration Analysis formulation->concentration_test sterility_test Sterility Testing formulation->sterility_test administer Administer to Animals formulation->administer Dosing observe Observe and Collect Data administer->observe sample Collect Biological Samples administer->sample extraction Sample Extraction sample->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Interpretation lcms->data_analysis

Caption: Workflow for formulation, quality control, in vivo administration, and bioanalysis.

Logical Relationship for LC-MS/MS Quantification

The diagram below outlines the logical steps involved in quantifying the analyte in a biological sample using LC-MS/MS.

lcms_quantification cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Tissue) spike_is Spike with Internal Standard sample->spike_is precipitate Protein Precipitation spike_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Logical steps for LC-MS/MS quantification of the target analyte.

Disclaimer: This document provides a general guideline. All protocols should be adapted and validated for specific experimental needs and in compliance with all applicable institutional and regulatory guidelines. The lack of extensive public data on this specific compound necessitates thorough in-house characterization and validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a three-step sequence:

  • Synthesis of the Precursor: Preparation of isothiochroman-4-one.

  • Reductive Amination: Conversion of isothiochroman-4-one to 3,4-dihydro-1H-isothiochromen-4-amine.

  • Salt Formation: Conversion of the resulting amine to its hydrochloride salt for improved stability and handling.

Q2: I am having trouble with the reductive amination step, what are the most common issues?

Low yields in reductive amination are frequently due to incomplete imine formation, improper choice of reducing agent, or suboptimal reaction conditions.[1] A mildly acidic pH (around 4-5) is generally best for imine formation.[2]

Q3: How can I avoid the formation of byproducts during the synthesis?

A common byproduct is the alcohol formed from the reduction of the starting ketone. To minimize this, a milder reducing agent like sodium triacetoxyborohydride (STAB) can be used, as it preferentially reduces the iminium ion over the carbonyl group.[1][3] Another strategy is the stepwise addition of the reducing agent after allowing sufficient time for the imine to form.[1] Over-alkylation can be an issue when using primary amines; this can be suppressed by using a stoichiometric amount of the amine.[1]

Q4: My final hydrochloride salt is not precipitating, what should I do?

Difficulty in precipitation can be due to the choice of solvent. Amines can be dissolved in a suitable solvent like diethyl ether or ethanol, and then a solution of HCl in the same solvent can be added to induce precipitation.[4] If the salt is too soluble, changing to a less polar solvent system or cooling the mixture can facilitate precipitation.

Troubleshooting Guide

Problem 1: Low or No Yield of Isothiochroman-4-one (Precursor)
Potential Cause Recommended Solution
Incomplete cyclization of the starting material.Ensure the use of a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent and allow for sufficient reaction time at an elevated temperature.
Degradation of starting materials or product.Monitor the reaction temperature closely to avoid excessive heat which can lead to decomposition.
Impure starting materials.Use purified starting materials and ensure they are dry.
Problem 2: Low Yield in Reductive Amination Step
Potential Cause Recommended Solution
Inefficient imine formation.Add a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards imine formation.[1] Maintain a slightly acidic pH (4-5) by adding a catalytic amount of acetic acid.[2]
Reduction of the starting ketone to an alcohol.Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][3] Alternatively, pre-form the imine before the addition of a stronger reducing agent like sodium borohydride (NaBH₄).[5]
Inactive reducing agent.Use a fresh batch of the reducing agent. The activity of borohydride reagents can diminish over time.
Steric hindrance from the substrate.Increase the reaction temperature or prolong the reaction time to overcome the activation energy barrier.[1]
Problem 3: Issues with the Hydrochloride Salt Formation
Potential Cause Recommended Solution
The hydrochloride salt is soluble in the reaction solvent.Change to a less polar solvent to decrease the solubility of the salt. Trituration with a solvent like diethyl ether can often induce precipitation.
Formation of an oil instead of a solid.Try dissolving the oil in a minimal amount of a polar solvent (e.g., isopropanol) and then add a non-polar solvent (e.g., hexane) to precipitate the salt. Scratching the inside of the flask can also initiate crystallization.
Incomplete reaction with HCl.Ensure at least a stoichiometric amount of HCl is added. Using a solution of HCl in an anhydrous solvent like dioxane or diethyl ether is often more effective than aqueous HCl.[4]

Quantitative Data Summary

ParameterIsothiochroman-4-one Synthesis Reductive Amination Hydrochloride Salt Formation
Typical Yield 70-85%60-80%>95%
Reaction Time 2-4 hours12-24 hours1-2 hours
Temperature 80-100 °CRoom Temperature0 °C to Room Temperature
Key Reagents Polyphosphoric AcidSodium Triacetoxyborohydride, Ammonium AcetateHCl in Dioxane/Ether
Common Solvents TolueneDichloromethane (DCM), 1,2-Dichloroethane (DCE)Diethyl Ether, Ethanol

Experimental Protocols

Step 1: Synthesis of Isothiochroman-4-one
  • To a stirred solution of 3-(phenylthio)propanoic acid (1.0 eq) in a suitable solvent like toluene, add polyphosphoric acid (PPA) (10 eq by weight).

  • Heat the mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain isothiochroman-4-one.

Step 2: Synthesis of 3,4-dihydro-1H-isothiochromen-4-amine
  • In a round-bottom flask, dissolve isothiochroman-4-one (1.0 eq) and ammonium acetate (10 eq) in 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

Step 3: Synthesis of this compound
  • Dissolve the crude 3,4-dihydro-1H-isothiochromen-4-amine in a minimal amount of diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis start Start Synthesis step1 Step 1: Precursor Synthesis (Isothiochroman-4-one) start->step1 ts1 Low Yield? step1->ts1 step2 Step 2: Reductive Amination ts2 Low Yield / Byproducts? step2->ts2 step3 Step 3: HCl Salt Formation ts3 Precipitation Issue? step3->ts3 end_product Final Product: 3,4-dihydro-1H-isothiochromen -4-amine hydrochloride ts1->step2 OK ts1_sol Check Reagents Increase Temp/Time Purify Starting Material ts1->ts1_sol Issue ts1_sol->step1 fail Reaction Failed Consult Literature ts1_sol->fail ts2->step3 OK ts2_sol Change Reducing Agent (STAB) Add Dehydrating Agent Adjust pH (4-5) ts2->ts2_sol Issue ts2_sol->step2 ts2_sol->fail ts3->end_product OK ts3_sol Change Solvent Cool Mixture Triturate ts3->ts3_sol Issue ts3_sol->step3 ts3_sol->fail

Caption: A flowchart for troubleshooting the synthesis of this compound.

References

Technical Support Center: Stability of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride in solution. The information is based on general principles of chemical stability for molecules containing secondary benzylic amine and thioether functionalities. It is intended to serve as a comprehensive guide for designing and interpreting stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound in solution?

A1: Based on its structure, the two most probable degradation pathways are oxidation of the thioether group and reactions involving the secondary benzylic amine.

  • Oxidation: The sulfur atom in the isothiochroman ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone.

  • Amine-related degradation: The secondary amine can undergo various reactions, including oxidation and potential side reactions depending on the solvent and buffer components.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: While specific data is limited, general recommendations for similar compounds suggest storing solutions at low temperatures, protected from light, and in a tightly sealed container to minimize exposure to air. For solid material, storage at -20°C is commonly advised.[1][2][3][4] The optimal pH for solution stability should be determined experimentally, but starting with slightly acidic conditions may help to stabilize the amine in its protonated form.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection. For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: What are "forced degradation" studies, and why are they important?

A4: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and light) to accelerate its decomposition.[5][6] These studies are critical for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating a stability-indicating analytical method that can separate the parent compound from its degradants.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak in HPLC analysis. Oxidative Degradation: The thioether is likely oxidizing to the sulfoxide.Prepare solutions using deoxygenated solvents. Consider adding a small amount of an antioxidant (e.g., methionine) to the formulation. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Appearance of multiple new peaks in the chromatogram. Multiple Degradation Pathways: The compound may be degrading through several mechanisms simultaneously (e.g., oxidation and pH-mediated hydrolysis).Perform a systematic forced degradation study (see Experimental Protocols) to identify the degradation products formed under specific stress conditions. Use LC-MS to identify the mass of the new peaks to help in structure elucidation.
Precipitation or cloudiness in the solution upon storage. Poor Solubility of Degradation Products or pH Shift: A degradation product may be less soluble than the parent compound. Alternatively, absorption of atmospheric CO2 could lower the pH of an unbuffered solution, causing precipitation.Determine the identity of the precipitate. If it is a degradant, focus on preventing its formation. If it is the parent compound, ensure the solution is adequately buffered.
Inconsistent results between experiments. Variability in Experimental Conditions: Minor differences in pH, light exposure, or oxygen levels can lead to different degradation profiles.Standardize all experimental protocols. Use freshly prepared solutions and high-purity solvents and reagents. Ensure consistent lighting and temperature conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
  • Thermal Degradation: Incubate the stock solution at 60°C.
  • Photolytic Degradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines.

3. Time Points:

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

4. Sample Analysis:

  • For acid and base-stressed samples, neutralize the aliquot before dilution.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

1. Column and Mobile Phase Selection:

  • Start with a C18 reverse-phase column.
  • A common mobile phase system is a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

2. Method Optimization:

  • Analyze a mixture of the stressed samples to ensure that all degradation products are well-separated from the parent peak and from each other.
  • Adjust the gradient, flow rate, and column temperature to achieve optimal separation.

3. Detection:

  • Use a UV detector at a wavelength where the parent compound and the expected degradation products have good absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.

Data Presentation

The following tables can be used to summarize the data from your stability studies.

Table 1: Summary of Forced Degradation Results

Stress Condition Time (hours) Parent Compound (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Degradation (%)
0.1 M HCl, 60°C0100.00.00.00.0
24
0.1 M NaOH, 60°C0100.00.00.00.0
24
3% H₂O₂, RT0100.00.00.00.0
24
60°C0100.00.00.00.0
24
Photolytic0100.00.00.00.0
24

Table 2: Solution Stability at Different Temperatures

Temperature Time (days) Parent Compound (%) Appearance
4°C0100.0Clear, colorless
7
14
Room Temperature0100.0Clear, colorless
7
14

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Solution of Compound stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Collect Samples at Time Intervals stress->sample hplc HPLC-UV/MS Analysis sample->hplc data Data Analysis and Degradation Profiling hplc->data

Caption: A typical experimental workflow for assessing the stability of a compound in solution.

G cluster_pathways Potential Degradation Pathways parent 3,4-dihydro-1H-isothiochromen-4-amine sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation (e.g., H₂O₂) amine_ox Amine Oxidation Products parent->amine_ox Oxidation/Other other Other Minor Degradants parent->other sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation

Caption: Postulated primary degradation pathways based on the functional groups present.

References

Technical Support Center: Synthesis of 4-amino-3,4-dihydro-1H-isothiochromene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-3,4-dihydro-1H-isothiochromene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format. A common synthetic approach involves the reductive amination of isothiochroman-4-one.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A primary cause is the incomplete formation of the intermediate imine or iminium ion before the reduction step. To address this:

  • pH Control: The formation of the imine from the ketone and ammonia source is pH-sensitive. Ensure the reaction medium is weakly acidic (pH 4-5) to facilitate imine formation without causing degradation of the starting materials.

  • Water Removal: The formation of the imine is a condensation reaction that produces water. The presence of excess water can shift the equilibrium back towards the starting materials. Using a dehydrating agent, such as molecular sieves, can improve the yield.

  • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to drive the imine formation to completion before adding the reducing agent. Monitor the reaction by TLC or LC-MS to determine the optimal time.

  • Reducing Agent: The choice and quality of the reducing agent are critical. Ensure the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) is fresh and added portion-wise to control the reaction rate and temperature.

Q2: I am observing a significant amount of an impurity with a similar polarity to my starting material. What could it be?

A2: A common side product in reductive amination is the corresponding alcohol, in this case, 4-hydroxy-3,4-dihydro-1H-isothiochromene. This occurs when the reducing agent directly reduces the starting ketone, isothiochroman-4-one, before it can form the imine.

  • Troubleshooting:

    • Use a milder or more selective reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride as it is less likely to reduce the ketone under the reaction conditions used for imine formation.

    • Ensure the imine formation is complete before adding the reducing agent. This can be achieved by allowing the ketone and amine source to react for a sufficient amount of time before introducing the reductant.

Q3: My final product is contaminated with a higher molecular weight impurity. What is its likely identity?

A3: The formation of secondary amines or dimeric species can lead to higher molecular weight impurities.

  • Secondary Amine Formation: The desired primary amine product can react with another molecule of the starting ketone to form a secondary amine. To minimize this, use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol).

  • Dimeric Impurities: Self-condensation of the imine intermediate can lead to dimer formation. This can be minimized by maintaining a lower reaction concentration.

Q4: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A4: The presence of the side products mentioned above will give rise to characteristic NMR signals.

  • 4-hydroxy-3,4-dihydro-1H-isothiochromene: Look for a characteristic signal for the proton on the carbon bearing the hydroxyl group (CH-OH), which will likely be a multiplet around 4.5-5.0 ppm.

  • Secondary Amine: The formation of a secondary amine will result in a more complex NMR spectrum with additional signals in the aliphatic and aromatic regions. Mass spectrometry (LC-MS) is a powerful tool to identify the molecular weight of this impurity.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route to 4-amino-3,4-dihydro-1H-isothiochromene?

A: The most prevalent method is the reductive amination of isothiochroman-4-one. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine.

Q: Which reducing agents are suitable for this synthesis?

A: Mild and selective reducing agents are preferred to avoid the reduction of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used.

Q: How can I purify the final product?

A: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities. An acidic workup followed by extraction and then basification to liberate the free amine is a common procedure before chromatography.

Q: What are the key safety precautions for this synthesis?

A: When using sodium cyanoborohydride, it is crucial to work in a well-ventilated fume hood as it can release toxic hydrogen cyanide gas upon contact with strong acids. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should always be followed.

Data Presentation

Table 1: Common Side Products and Their Characteristics

Side ProductStructureMolecular Weight ( g/mol )Potential Spectroscopic Features
4-hydroxy-3,4-dihydro-1H-isothiochromeneC₉H₁₀OS166.24¹H NMR: Signal around 4.5-5.0 ppm (CH-OH). IR: Broad O-H stretch (~3300 cm⁻¹).
N-(3,4-dihydro-1H-isothiochromen-4-yl)isothiochroman-4-amine (Secondary Amine)C₁₈H₁₉NS₂313.48Complex ¹H and ¹³C NMR spectra. Molecular ion peak at m/z 314 [M+H]⁺ in LC-MS.

Experimental Protocols

Representative Protocol for the Reductive Amination of Isothiochroman-4-one

  • Imine Formation: To a solution of isothiochroman-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material and imine intermediate are consumed.

  • Workup: Quench the reaction by the slow addition of 2M HCl at 0 °C until the pH is ~2. Stir for 30 minutes. Remove the methanol under reduced pressure. Wash the aqueous layer with dichloromethane to remove any unreacted ketone and other non-basic impurities.

  • Isolation: Basify the aqueous layer to pH ~10 with 2M NaOH and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-amino-3,4-dihydro-1H-isothiochromene.

Mandatory Visualization

Synthesis_Pathway Start Isothiochroman-4-one Intermediate Iminium Ion Intermediate Start->Intermediate + NH4OAc (weak acid) Product 4-amino-3,4-dihydro- 1H-isothiochromene Intermediate->Product + NaBH3CN (Reduction)

Caption: Main synthetic pathway to the target molecule.

Side_Reaction Ketone Isothiochroman-4-one Alcohol 4-hydroxy-3,4-dihydro- 1H-isothiochromene (Side Product) Ketone->Alcohol Reduction by excess NaBH4

Caption: Formation of the alcohol side product.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckImine Check Imine Formation (TLC/LC-MS) Start->CheckImine IncompleteImine Incomplete Imine Formation CheckImine->IncompleteImine OptimizeImine Optimize Imine Formation: - Adjust pH (4-5) - Add dehydrating agent - Increase reaction time/temp IncompleteImine->OptimizeImine Yes CheckReduction Check Reduction Step IncompleteImine->CheckReduction No OptimizeImine->CheckImine ImpurityID Identify Impurities (NMR, MS) CheckReduction->ImpurityID AlcoholProduct Alcohol Side Product? ImpurityID->AlcoholProduct OptimizeReduction Use milder reducing agent (e.g., NaBH(OAc)3) AlcoholProduct->OptimizeReduction Yes SecondaryAmine Secondary Amine? AlcoholProduct->SecondaryAmine No OptimizeReduction->CheckReduction OptimizeAmine Increase excess of ammonia source SecondaryAmine->OptimizeAmine Yes Purify Purify by Column Chromatography SecondaryAmine->Purify No OptimizeAmine->CheckReduction

Caption: Troubleshooting workflow for the synthesis.

Technical Support Center: Chiral Separation of 3,4-dihydro-1H-isothiochromen-4-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3,4-dihydro-1H-isothiochromen-4-amine enantiomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful enantioselective analysis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of 3,4-dihydro-1H-isothiochromen-4-amine enantiomers?

A1: The primary challenges include selecting an appropriate chiral stationary phase (CSP), optimizing the mobile phase to achieve adequate resolution and good peak shape, and preventing peak tailing, which is common for basic compounds like primary amines. The selection of the chromatographic mode—High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)—also plays a crucial role.[1][2]

Q2: Which types of chiral stationary phases (CSPs) are generally recommended for the separation of primary amines like 3,4-dihydro-1H-isothiochromen-4-amine?

A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® series), are highly versatile and often successful for a wide range of chiral compounds, including amines.[1][3] Macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™ series) are also a good choice, particularly in polar organic or reversed-phase modes.[4]

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for this separation?

A3: SFC offers several advantages, including faster separations due to the low viscosity of supercritical CO2, which allows for higher flow rates.[5][6] It also leads to reduced solvent consumption, making it a greener and more cost-effective technique.[6] The evaporation of the mobile phase post-separation is also significantly faster, which is beneficial for preparative scale work.[6]

Q4: How do I choose the appropriate mobile phase for separating a basic compound like 3,4-dihydro-1H-isothiochromen-4-amine?

A4: For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is common.[1] For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase is crucial to improve peak shape and reduce tailing by blocking active sites on the stationary phase.[3] In SFC, carbon dioxide is the primary mobile phase component, with an alcohol co-solvent (e.g., methanol, ethanol). Basic additives are also essential here for good chromatography of amines.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor or no separation of enantiomers Inappropriate Chiral Stationary Phase (CSP).Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based).
Sub-optimal mobile phase composition.Vary the ratio of the organic modifier in the mobile phase. For HPLC, try different alcohols (e.g., isopropanol, ethanol). For SFC, adjust the percentage of the alcohol co-solvent.
Significant peak tailing Strong interaction of the basic amine with residual acidic silanol groups on the silica support of the CSP.Add a basic modifier to the mobile phase. Common choices include 0.1-0.5% diethylamine (DEA), ethylenediamine (EDA), or butylamine.
Inappropriate mobile phase pH in reversed-phase mode.Ensure the mobile phase pH is suitable for the analyte's pKa to maintain a consistent ionization state.
Poor peak shape (broadening) High flow rate.Reduce the flow rate to allow for better mass transfer and interaction with the stationary phase.
Sample overload.Decrease the concentration and/or injection volume of the sample.
Irreproducible retention times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection. A general rule is to flush with 10-20 column volumes.
Fluctuation in temperature.Use a column oven to maintain a constant and controlled temperature.
Low signal-to-noise ratio Inappropriate detection wavelength.Determine the UV absorbance maximum (λmax) of 3,4-dihydro-1H-isothiochromen-4-amine and set the detector to that wavelength.
Sample degradation.Ensure the stability of the sample in the chosen mobile phase and under the analytical conditions.

Experimental Protocols

Chiral HPLC Method Development Screening

Table 1: Typical HPLC Screening Conditions for Chiral Amine Separation

ParameterCondition 1Condition 2Condition 3
CSP Chiralpak® AD-HChiralcel® OD-HChirobiotic™ V
Mobile Phase n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)n-Hexane/Ethanol/DEA (90:10:0.1, v/v/v)Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at λmax of the analyteUV at λmax of the analyteUV at λmax of the analyte
Chiral SFC Method Development Screening

Table 2: Typical SFC Screening Conditions for Chiral Amine Separation

ParameterCondition 1Condition 2Condition 3
CSP Chiralpak® AD-3Chiralcel® OD-3Lux® Cellulose-1
Mobile Phase CO2/Methanol/DEA (85:15:0.1, v/v/v)CO2/Ethanol/DEA (80:20:0.1, v/v/v)CO2/(Methanol:Acetonitrile 1:1)/DEA (70:30:0.1, v/v/v)
Flow Rate 3.0 mL/min3.0 mL/min3.0 mL/min
Back Pressure 150 bar150 bar150 bar
Temperature 40 °C40 °C40 °C
Detection UV at λmax of the analyteUV at λmax of the analyteUV at λmax of the analyte

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the development of a chiral separation method for 3,4-dihydro-1H-isothiochromen-4-amine.

Chiral_Method_Development_Workflow start Start: Racemic Mixture of 3,4-dihydro-1H-isothiochromen-4-amine choose_mode Select Chromatographic Mode (HPLC or SFC) start->choose_mode csp_screening Screen Multiple Chiral Stationary Phases (CSPs) choose_mode->csp_screening mobile_phase_screening Screen Different Mobile Phase Compositions csp_screening->mobile_phase_screening eval_initial Evaluate Initial Results: Resolution, Peak Shape mobile_phase_screening->eval_initial no_sep No or Poor Separation eval_initial->no_sep No good_sep Promising Separation eval_initial->good_sep Yes no_sep->csp_screening Try different CSPs optimize Optimize Method Parameters: - Mobile Phase Ratio - Flow Rate - Temperature - Additive Concentration good_sep->optimize eval_optimized Evaluate Optimized Method: Resolution > 1.5? optimize->eval_optimized fail Optimization Failed eval_optimized->fail No success Method Validation and Implementation eval_optimized->success Yes fail->mobile_phase_screening Re-evaluate mobile phase or change CSP

Caption: Workflow for Chiral Method Development.

References

"degradation pathways of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride under stress conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions, and standardized protocols for investigating the degradation pathways of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride under stress conditions. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for this compound?

A1: Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions to accelerate its decomposition.[1] These studies are crucial for several reasons:

  • To identify potential degradation products: This helps in understanding the impurity profile that might develop over the product's shelf-life.[1][2]

  • To establish degradation pathways: It elucidates the chemical breakdown mechanisms of the molecule.[3]

  • To determine the intrinsic stability of the molecule: This information is vital for developing a stable formulation and defining appropriate storage conditions.[2][3]

  • To develop and validate stability-indicating analytical methods: The generated degradants are used to prove that the analytical method can accurately measure the active ingredient without interference from its breakdown products.[1]

Q2: I am not seeing any degradation of my compound under initial stress conditions. What should I do?

A2: If you do not observe degradation, the stress conditions may not be stringent enough. Consider the following adjustments:

  • Increase the temperature: For hydrolytic, oxidative, and thermal studies, incrementally increase the temperature (e.g., from 40°C to 60°C or higher).[1]

  • Increase the concentration of the stressing agent: For acid and base hydrolysis, you can increase the molarity of the acid or base (e.g., from 0.1 M to 1 M).[1][3] For oxidation, a higher concentration of hydrogen peroxide can be used.[3]

  • Extend the duration of the study: If no degradation is seen after 24 hours, extend the time point to 48 hours or even up to seven days.[1]

  • Use a co-solvent: If the compound has poor solubility in the aqueous stress media, a co-solvent can be used to increase its dissolution, which may facilitate degradation.[1][3]

Q3: My compound is degrading too quickly, leaving very little of the parent drug. How can I manage this?

A3: Excessive degradation can make it difficult to identify primary degradation products and pathways. To achieve a target degradation of 5-20%, you should:

  • Reduce the temperature: Lowering the temperature will slow down the reaction rate.

  • Decrease the concentration of the stressing agent: Use a more dilute acid, base, or oxidizing agent.

  • Shorten the exposure time: Take samples at earlier time points (e.g., 2, 6, or 12 hours) to capture the initial degradation profile.

  • Work at a lower concentration of the drug substance.

Q4: What analytical techniques are best suited for analyzing the degradation products of this compound?

A4: A stability-indicating method is required. The most common and powerful technique is High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector. For structural elucidation of the unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[2][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH, column type, or gradient.Optimize the HPLC method. The pKa of this compound is predicted to be around 9.07.[5] Ensure the mobile phase pH is at least 2 units away from the pKa for good peak shape. A C18 column is a good starting point.
Mass balance is less than 95% (sum of parent drug and degradants). Some degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore).Use a more universal detector like a mass spectrometer or a charged aerosol detector (CAD) in parallel with the UV detector. Check if any degradants are volatile and are being lost during sample preparation.
Inconsistent results between replicate stress samples. Inhomogeneous sample solution; temperature fluctuations; inconsistent timing of sample quenching.Ensure the drug substance is fully dissolved before stressing. Use a calibrated oven or water bath. Precisely time the stress period and quench the reaction effectively (e.g., by neutralization and dilution) to stop further degradation.
Formation of secondary or tertiary degradation products. The stress conditions are too harsh, causing the primary degradants to break down further.Reduce the severity of the stress conditions (time, temperature, or reagent concentration) to favor the formation of primary degradants.

Experimental Protocols

The following are general protocols for subjecting this compound to forced degradation. These should be adapted based on the observed stability of the molecule.

1. Acid Hydrolysis

  • Objective: To investigate degradation in acidic conditions.

  • Procedure:

    • Dissolve the compound in 0.1 M Hydrochloric Acid (HCl) to a known concentration (e.g., 1 mg/mL).

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).

    • Immediately neutralize the sample with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) and dilute with mobile phase to the target analysis concentration.

    • Analyze by a stability-indicating HPLC method.

2. Base Hydrolysis

  • Objective: To investigate degradation in basic conditions.

  • Procedure:

    • Dissolve the compound in 0.1 M Sodium Hydroxide (NaOH) to a known concentration (e.g., 1 mg/mL).

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points.

    • Immediately neutralize the sample with an equivalent amount of 0.1 M HCl and dilute with mobile phase.

    • Analyze by HPLC.

3. Oxidative Degradation

  • Objective: To investigate degradation under oxidative stress.

  • Procedure:

    • Dissolve the compound in a solution of 3% Hydrogen Peroxide (H₂O₂) to a known concentration.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at predetermined time points.

    • Dilute with mobile phase for analysis by HPLC.

4. Thermal Degradation (Dry Heat)

  • Objective: To assess the stability of the solid drug substance at elevated temperatures.

  • Procedure:

    • Place a thin layer of the solid compound in a vial.

    • Expose the vial to high temperature (e.g., 80°C) in a calibrated oven.

    • At various time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

5. Photolytic Degradation

  • Objective: To evaluate the drug's sensitivity to light.

  • Procedure:

    • Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC at the end of the exposure period.

Data Presentation

Quantitative results from the degradation studies should be summarized to show the extent of degradation and the formation of impurities.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Assay of Parent Drug (%)Major Degradation Product 1 (Area %)Major Degradation Product 2 (Area %)Total Impurities (%)Mass Balance (%)
0.1 M HCl at 60°C2488.55.2 (RRT 0.85)2.1 (RRT 1.15)10.899.3
0.1 M NaOH at 60°C1285.29.8 (RRT 0.72)Not Detected14.199.3
3% H₂O₂ at RT4891.34.5 (RRT 0.91)Not Detected8.199.4
Dry Heat at 80°C7298.1Not SignificantNot Significant1.599.6
Photolytic (Solid)N/A99.2Not SignificantNot Significant0.799.9
Photolytic (Solution)N/A95.81.8 (RRT 0.88)Not Detected3.999.7

RRT = Relative Retention Time

Visualizations

The following diagrams illustrate the general workflow and potential pathways involved in a forced degradation study.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions A Drug Substance: 3,4-dihydro-1H-isothiochromen-4-amine HCl B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal (e.g., 80°C Solid) A->E F Photolytic (ICH Q1B) A->F G Stressed Samples (at various time points) B->G C->G D->G E->G F->G H Analytical Method (e.g., Stability-Indicating HPLC-UV/MS) G->H I Data Analysis H->I J Identify Degradation Products Elucidate Pathways Method Validation I->J

Caption: General workflow for a forced degradation study.

G cluster_pathways Hypothetical Degradation Pathways parent 3,4-dihydro-1H-isothiochromen-4-amine (Parent Molecule) hydrolysis Hydrolysis Product (e.g., Ring Opening) parent->hydrolysis Acid/Base oxidation Oxidation Product (e.g., Sulfoxide or Sulfone) parent->oxidation H2O2 photolysis Photolytic Product (e.g., Deamination or Rearrangement) parent->photolysis Light (UV/Vis)

Caption: Potential degradation pathways for the target molecule.

References

Technical Support Center: Refining the Purification Protocol for Isothiochroman Amine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of isothiochroman amine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of isothiochroman amine intermediates?

A1: Common impurities typically arise from unreacted starting materials or intermediates from the multi-step synthesis. For example, in the synthesis of isothiochroman-6-amine, potential impurities could include the preceding intermediate, 6-nitroisothiochroman, or the starting material for that step.[1] Residual reagents, such as tin(II) chloride and byproducts from the reaction workup, can also be present.

Q2: Why does my isothiochroman amine intermediate streak or show tailing on a silica gel column?

A2: Streaking or tailing of basic compounds like isothiochroman amines on silica gel is a frequent issue. This is primarily due to the acidic nature of the silanol groups (Si-OH) on the silica surface, which can strongly interact with the basic amine through acid-base interactions, leading to poor separation and broad peaks.[2][3][4]

Q3: How can I prevent my amine intermediate from streaking on a silica gel column?

A3: To prevent streaking, you can add a basic modifier to your eluent. A small amount of triethylamine (typically 0.1-2%) or a solution of ammonia in methanol (e.g., 1-10%) can be added to the mobile phase.[5][6] These basic additives "neutralize" the acidic sites on the silica gel, minimizing the strong interaction with your amine compound and resulting in sharper peaks.[2][4][7]

Q4: Are there alternative stationary phases I can use for purifying basic isothiochroman amines?

A4: Yes, if streaking persists or if you prefer to avoid basic additives, you can use alternative stationary phases. Amine-functionalized silica or alumina are excellent choices for the purification of basic compounds.[4][7][8] These stationary phases have a basic character and can often provide good separation without the need for mobile phase modifiers.[8]

Q5: What are suitable recrystallization solvents for isothiochroman amine intermediates?

A5: The choice of solvent is critical for successful recrystallization. For amines, a common strategy is to use a solvent system where the compound is soluble at high temperatures but insoluble at room temperature.[9] Common solvents to screen include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane or dichloromethane/hexane.[10] For particularly stubborn purifications, consider converting the amine to a salt (e.g., hydrochloride salt) which may have different crystallization properties.[9]

Troubleshooting Guides

Issue 1: Product Streaking and Poor Separation in Column Chromatography
Symptom Possible Cause Suggested Solution
Broad, tailing peaks of the amine on TLC and column.Strong interaction between the basic amine and acidic silica gel.[2][3]Add a basic modifier like triethylamine (0.1-2%) or ammonia to the mobile phase.[5][6]
Product appears to be stuck on the column.The chosen eluent is not polar enough to elute the highly adsorbed amine.Gradually increase the polarity of the eluent. If using a basic modifier, ensure it is present throughout the gradient.
Impurities are co-eluting with the product despite trying different solvent systems.The selectivity of the stationary phase is insufficient.Switch to a different stationary phase such as amine-functionalized silica or alumina.[4][8]
Issue 2: Low Yield or No Crystals During Recrystallization
Symptom Possible Cause Suggested Solution
Very low recovery of the purified product.Too much solvent was used, or the cooling was too rapid.Use the minimum amount of hot solvent to dissolve the compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
An oil forms instead of crystals ("oiling out").The compound's solubility is too high in the chosen solvent, or the solution is supersaturated.Try a different solvent or a solvent mixture. Add a small amount of a "poor" solvent to the oiled solution while heating until it redissolves, then cool slowly. Scratching the inside of the flask or adding a seed crystal can also induce crystallization.
No crystals form even after cooling for an extended period.The solution is not sufficiently supersaturated, or nucleation is inhibited.Try to concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the flask or adding a seed crystal. If these fail, a different recrystallization solvent is needed.

Data Presentation

Table 1: Comparison of Hypothetical Purification Methods for a Crude Isothiochroman Amine Intermediate

Purification Method Stationary Phase Mobile Phase/Solvent Purity (by HPLC) Yield (%) Notes
Flash ChromatographySilica Gel10% Ethyl Acetate in Hexane85%70%Significant streaking observed.
Flash ChromatographySilica Gel10% Ethyl Acetate in Hexane + 1% Triethylamine>95%65%Sharp peaks, good separation.
Flash ChromatographyAmine-functionalized Silica15% Ethyl Acetate in Hexane>98%68%Excellent separation, no additive needed.
RecrystallizationEthanolN/A>99%55%High purity, but lower yield due to solubility in mother liquor.
RecrystallizationEthyl Acetate/HexaneN/A97%60%Good purity and recovery.

Experimental Protocols

Protocol 1: Flash Column Chromatography of Isothiochroman-6-amine on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% Ethyl Acetate in Hexane with 1% Triethylamine).

  • Column Packing: Pour the slurry into a column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude isothiochroman-6-amine in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the initial solvent system, gradually increasing the polarity (e.g., from 2% to 20% Ethyl Acetate in Hexane, maintaining 1% Triethylamine throughout).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isothiochroman-6-amine.

Protocol 2: Recrystallization of Isothiochroman-6-amine
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude isothiochroman-6-amine in an Erlenmeyer flask and add the chosen hot solvent dropwise while stirring and heating until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the flask to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Isothiochroman Amine Intermediate column Column Chromatography start->column Primary Purification recrystallization Recrystallization column->recrystallization Further Purification analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis product Pure Isothiochroman Amine Intermediate analysis->product

Caption: General experimental workflow for the purification of isothiochroman amine intermediates.

troubleshooting_logic start Streaking on Silica Gel Column? add_base Add Basic Modifier (e.g., Triethylamine) start->add_base Yes resolved Problem Resolved start->resolved No not_resolved Streaking Persists? add_base->not_resolved change_sp Change Stationary Phase (Amine-functionalized Silica or Alumina) change_sp->resolved not_resolved->change_sp Yes not_resolved->resolved No

Caption: Troubleshooting decision tree for streaking of amines during column chromatography.

References

Validation & Comparative

Validating 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride as a Dopamine Reuptake Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride as a potential dopamine reuptake inhibitor. Due to the absence of publicly available data on this specific compound, this document outlines the standard experimental procedures and presents comparative data from well-established dopamine reuptake inhibitors (DRIs) to serve as a benchmark for future studies.

Introduction to Dopamine Reuptake Inhibition

The dopamine transporter (DAT) is a crucial protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates dopaminergic signaling. Inhibitors of DAT block this reuptake, leading to an increase in the extracellular concentration of dopamine and prolonged dopaminergic neurotransmission. This mechanism is the basis for the therapeutic effects of several psychostimulants and antidepressants. The validation of a novel compound like this compound as a DRI involves a series of in vitro and in vivo experiments to determine its affinity for DAT, its potency in inhibiting dopamine uptake, and its functional effects on behavior.

Comparative Efficacy of Dopamine Reuptake Inhibitors

A critical step in validating a novel DRI is to compare its in vitro potency and binding affinity with known inhibitors. The following table summarizes key parameters for established DRIs. The data for this compound is presented as "Not Available" and would be the target of the validation studies.

CompoundDAT Binding Affinity (Kᵢ, nM)Dopamine Uptake Inhibition (IC₅₀, nM)
This compound Not Available Not Available
Bupropion1.4 µM (1400 nM)[1]305 - 945[2]
Methylphenidate (d-threo)~33[3][4]33 - 34[3][4]
Cocaine100 - 300[5]200 - 500[5]

Note: Kᵢ (inhibitory constant) represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to inhibit 50% of a biological or biochemical function. Lower values indicate higher potency.

Experimental Protocols for Validation

The following are standard protocols used to assess the efficacy of a potential dopamine reuptake inhibitor.

Dopamine Transporter (DAT) Binding Affinity Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to DAT.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the dopamine transporter.

Materials:

  • Biological Source: Rat striatal tissue homogenates or cell lines stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

  • Test Compound: this compound.

  • Reference Compound: A known DAT inhibitor (e.g., cocaine or GBR 12909) to define non-specific binding.

  • Assay Buffer: Tris-HCl buffer with physiological ion concentrations.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter: For radioactivity measurement.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue or harvest cells expressing hDAT and prepare a crude membrane suspension.

  • Assay Setup: In a 96-well plate, combine the assay buffer, the radioligand ([³H]WIN 35,428) at a concentration close to its dissociation constant (Kₔ), and a range of concentrations of the test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction and incubate to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis:

    • Total binding is measured in the absence of a competing ligand.

    • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor.

    • Specific binding is calculated as Total Binding - Non-specific Binding.

    • The IC₅₀ value is determined by non-linear regression analysis of the competition curve (percentage of specific binding vs. log of competitor concentration).

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[5]

In Vitro Dopamine Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Objective: To determine the potency (IC₅₀) of this compound in inhibiting dopamine uptake.

Materials:

  • Cell Line: SH-SY5Y human neuroblastoma cells or other cell lines stably expressing DAT.

  • Radiolabeled Substrate: [³H]Dopamine.

  • Test Compound: this compound.

  • Assay Buffer: Krebs-HEPES buffer or similar physiological buffer.

  • Scintillation Counter.

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media and plate them in 96-well plates.

  • Assay Initiation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of the test compound.

  • Dopamine Uptake: Add [³H]Dopamine to initiate the uptake and incubate for a short period (e.g., 10 minutes).

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to remove extracellular [³H]Dopamine.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific [³H]Dopamine uptake (IC₅₀ value) by non-linear regression analysis.

In Vivo Behavioral Assay: Locomotor Activity

An increase in locomotor activity in rodents is a characteristic behavioral response to dopamine reuptake inhibitors, as increased synaptic dopamine enhances motor activity.

Objective: To assess the in vivo effect of this compound on spontaneous locomotor activity.

Materials:

  • Animals: Male mice or rats.

  • Test Compound: this compound dissolved in a suitable vehicle.

  • Vehicle Control: The solvent used to dissolve the test compound.

  • Apparatus: Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

Procedure:

  • Habituation: Place the animals in the open field arenas for a period (e.g., 30-60 minutes) to allow them to acclimate to the new environment.

  • Administration: Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal injection).

  • Data Recording: Immediately place the animals back into the open field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Compare the locomotor activity of the drug-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant increase in locomotor activity in the drug-treated group suggests a stimulant effect consistent with dopamine reuptake inhibition.[6][7][8]

Visualizing the Mechanisms and Workflow

To better understand the underlying biology and the experimental process, the following diagrams are provided.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Exocytosis Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Binding DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Reuptake Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation DRI DRI (e.g., 3,4-dihydro-1H- isothiochromen-4-amine HCl) DRI->DAT Inhibition

Dopamine signaling pathway and the action of a DRI.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_data_analysis Data Analysis & Comparison Binding_Assay DAT Binding Affinity Assay (Radioligand Displacement) Uptake_Assay Dopamine Uptake Assay (Cell-based) Ki_Determination Determine Kᵢ Binding_Assay->Ki_Determination IC50_Determination Determine IC₅₀ Uptake_Assay->IC50_Determination Locomotor_Activity Locomotor Activity Assay (Rodent Model) Behavioral_Effect Assess Behavioral Effects Locomotor_Activity->Behavioral_Effect Comparison Compare with Established DRIs Ki_Determination->Comparison IC50_Determination->Comparison Behavioral_Effect->Comparison

Experimental workflow for validating a novel DRI.

Conclusion

The validation of this compound as a dopamine reuptake inhibitor requires a systematic approach involving in vitro and in vivo studies. By determining its binding affinity (Kᵢ) and inhibitory potency (IC₅₀) and comparing these values to established DRIs like bupropion, methylphenidate, and cocaine, researchers can ascertain its potential as a novel therapeutic agent. Subsequent behavioral studies, such as the locomotor activity assay, will provide crucial insights into its in vivo efficacy and functional consequences. This guide provides the necessary framework and comparative data to embark on the comprehensive evaluation of this and other novel DRI candidates.

References

A Comparative Analysis of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride and Established Antidepressants: A Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless pursuit of novel therapeutics for depressive disorders necessitates the exploration of new chemical entities. One such molecule is 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride, a compound whose structural features suggest potential interactions with biological systems relevant to neuropsychopharmacology. While public data on its specific antidepressant activity is not available, this guide provides a comparative framework for its evaluation against well-established antidepressant agents.

This document serves as a guide for researchers and drug development professionals, outlining the necessary experimental comparisons and data presentation formats. We will compare the known properties of leading antidepressants—Fluoxetine (an SSRI), Venlafaxine (an SNRI), and Imipramine (a TCA)—with the analyses that would be required to characterize this compound.

Compound Profiles

  • This compound: This is an organic compound with the CAS Number 123470-16-6 and molecular formula C9H12ClNS.[1][2][3][4] It is a white crystalline solid, and its structure features a dihydroisothiochromene ring with an amine group, suggesting it may act as an intermediate in the synthesis of biologically active molecules.[5] At present, no published data exists detailing its pharmacological activity or efficacy as an antidepressant.

  • Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI), Fluoxetine is a first-line agent for the treatment of depression.[6] It functions by blocking the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.[6][7]

  • Venlafaxine (Effexor®): A serotonin-norepinephrine reuptake inhibitor (SNRI), Venlafaxine blocks both the serotonin and norepinephrine transporters, thereby increasing levels of both neurotransmitters.[6][8]

  • Imipramine (Tofranil®): A tricyclic antidepressant (TCA), Imipramine is a non-selective monoamine reuptake inhibitor, blocking the reuptake of both serotonin and norepinephrine.[8][9] It also interacts with other receptors, leading to a broader side-effect profile.[8]

Comparative Data Tables

To objectively assess the potential of this compound, its performance in key pharmacological assays must be quantified and compared with established drugs. The following tables present a template for this comparison, populated with representative data for known antidepressants.

Table 1: In Vitro Monoamine Transporter Inhibition This table compares the potency of each compound in inhibiting the primary targets for many antidepressants: the serotonin (SERT) and norepinephrine (NET) transporters. Potency is typically measured by the half-maximal inhibitory concentration (IC50).

CompoundSERT IC50 (nM)NET IC50 (nM)SERT/NET Selectivity Ratio
3,4-dihydro-1H-isothiochromen-4-amine HCl Data to be determinedData to be determinedData to be determined
Fluoxetine1 - 10200 - 500~20 - 50
Venlafaxine20 - 80100 - 250~2 - 6
Imipramine1 - 510 - 50~2 - 10

Note: IC50 values are approximate and can vary based on specific assay conditions.

Table 2: In Vivo Behavioral Efficacy in Rodent Models This table summarizes the effects of the compounds in standard behavioral tests used to screen for antidepressant activity. The Forced Swim Test (FST) measures the immobility time of rodents in an inescapable cylinder of water; effective antidepressants reduce this time.[10][11][12]

CompoundModelKey ParameterResult
3,4-dihydro-1H-isothiochromen-4-amine HCl Forced Swim Test (Mouse)Immobility TimeData to be determined
FluoxetineForced Swim Test (Mouse)Immobility TimeSignificant Decrease
VenlafaxineForced Swim Test (Mouse)Immobility TimeSignificant Decrease
ImipramineForced Swim Test (Mouse)Immobility TimeSignificant Decrease

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding the comparative analysis.

Figure 1: Mechanism of SSRIs at the Serotonergic Synapse cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic Serotonin (5-HT) Synthesis vesicle Vesicular Storage presynaptic->vesicle Packaging synapse_5ht Serotonin (5-HT) vesicle->synapse_5ht Release sert SERT (Reuptake Transporter) synapse_5ht->sert Reuptake postsynaptic_receptor Postsynaptic 5-HT Receptors synapse_5ht->postsynaptic_receptor Binding signal Neuronal Signal Transduction postsynaptic_receptor->signal Activation ssri SSRI (e.g., Fluoxetine) ssri->sert Blockade

Figure 1: Mechanism of SSRIs at the Serotonergic Synapse

Figure 2: Experimental Workflow for the Forced Swim Test start Start: Animal Acclimation drug_admin Drug Administration (Test Compound, Vehicle, or Positive Control) start->drug_admin pre_test Day 1: Pre-Test Session (e.g., 15 min swim) drug_admin->pre_test test Day 2: Test Session (e.g., 6 min swim) pre_test->test recording Video Recording of Test Session test->recording analysis Behavioral Scoring (Quantify Immobility Time) recording->analysis stats Statistical Analysis (Comparison between groups) analysis->stats end End: Conclusion on Antidepressant-like Effect stats->end

Figure 2: Experimental Workflow for the Forced Swim Test

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data.

1. Protocol: Serotonin Transporter (SERT) Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of a test compound for the human serotonin transporter.

  • Materials:

    • Membrane preparations from cells stably expressing human SERT.[13]

    • Radioligand (e.g., [³H]-Citalopram or [³H]-Paroxetine).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Test compound (3,4-dihydro-1H-isothiochromen-4-amine HCl) at various concentrations.

    • Non-specific binding control (e.g., a high concentration of a known SERT ligand like Fluoxetine).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer, the test compound, or the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on each filter using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value.

2. Protocol: Forced Swim Test (FST) in Mice

  • Objective: To assess the antidepressant-like activity of a test compound by measuring its effect on the duration of immobility in mice.[10][14]

  • Materials:

    • Male mice (e.g., C57BL/6 strain).

    • Test compound, vehicle control, and positive control (e.g., Imipramine).

    • Transparent cylindrical tanks (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth where mice cannot touch the bottom.[10]

    • Video recording equipment.

  • Procedure:

    • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.[14]

    • Drug Administration: Administer the test compound, vehicle, or positive control via the appropriate route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30-60 minutes).

    • Pre-Test (Optional but common for rats): On day 1, place each mouse in the water tank for a 10-15 minute adaptation session.[14][15] This step is often omitted for mice.

    • Test Session: On the test day (typically 24 hours after the pre-test if conducted), place each mouse gently into the water-filled cylinder for a 6-minute session.[10]

    • Recording: Video record the entire 6-minute session for later analysis.

    • Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test.[10] Immobility is defined as the state where the mouse makes only the minimal movements necessary to keep its head above water.[15]

    • Analysis: Compare the mean immobility times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.

Conclusion

While this compound remains an uncharacterized compound in the context of neuropsychopharmacology, this guide establishes a clear and robust framework for its evaluation. By employing standardized in vitro binding assays and in vivo behavioral models, researchers can generate the necessary data to perform a direct comparative analysis against established antidepressants like Fluoxetine, Venlafaxine, and Imipramine. The successful execution of these protocols would elucidate the compound's mechanism of action, potency, and potential as a novel therapeutic agent for depressive disorders.

References

Unveiling the Selectivity Profile of Isothiochroman Analogs: A Comparative Guide for CNS Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isothiochroman scaffold presents a promising avenue for the design of selective modulators of central nervous system (CNS) targets. This guide provides a comparative analysis of the selectivity profile of isothiochroman analogs, supported by quantitative experimental data, to aid in the development of novel therapeutics.

The unique tricyclic structure of isothiochroman allows for fine-tuning of its pharmacological properties through targeted substitutions. This has led to the exploration of its derivatives against a range of CNS targets, including acetylcholinesterase (AChE), monoamine oxidases (MAO-A and MAO-B), and sigma receptors (σ1 and σ2). Understanding the selectivity of these analogs is paramount for developing compounds with desired therapeutic effects while minimizing off-target side effects.

Comparative Analysis of In Vitro Activity

To facilitate a direct comparison of the selectivity of various isothiochroman analogs, the following tables summarize their inhibitory activities against key CNS targets.

Acetylcholinesterase (AChE) Inhibition

A series of isothiochromanone derivatives featuring an N-benzyl pyridinium moiety have demonstrated potent inhibition of AChE, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibitory concentration (IC₅₀) values highlight the influence of substitution on the N-benzyl group.[1]

Compound IDR (Substitution on N-benzyl)AChE IC₅₀ (nM)[1]
15a 4-fluoro2.7
15b 4-chloro3.1
15c 4-bromo3.5
15d 4-methyl4.2
15e 4-methoxy5.6
15f 3-fluoro8.9
15g 3-chloro9.5
15h 3-bromo10.2

Structure-Activity Relationship (SAR) Insights: Halogen substitutions at the 4-position of the N-benzyl ring conferred the highest potency, with the inhibitory activity decreasing in the order of F > Cl > Br.[1]

Monoamine Oxidase (MAO) Inhibition

Structurally related thiochromone S,S-dioxide derivatives bearing a C-3 isoxazole substitution have been evaluated for their inhibitory activity against MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.

Compound IDR (Substitution on Isoxazole Phenyl Ring)hMAO-A IC₅₀ (μM)hMAO-B IC₅₀ (μM)Selectivity Index (SI) for MAO-B
6a 4-F>100.015>667
6b 4-Cl>100.011>909
6c 4-Br>100.013>769
6d 4-CH₃>100.025>400
6e 4-OCH₃>100.048>208

SAR Insights: These thiochromone S,S-dioxide analogs display high potency and selectivity for MAO-B. The presence of the sulfone group and the isoxazole moiety are thought to contribute to this selectivity through specific interactions within the enzyme's active site.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of the isothiochroman analogs against AChE was determined using a colorimetric method based on Ellman's reagent.

Principle: The assay measures the activity of AChE by quantifying the formation of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Procedure:

  • Reagents: Acetylcholinesterase (from Electrophorus electricus), acetylthiocholine iodide (ATCI), DTNB, and phosphate buffer (0.1 M, pH 8.0) are required.

  • Assay Protocol: The assay is typically performed in a 96-well plate format.

    • To each well, the assay buffer, DTNB solution, and the test compound (isothiochroman analog) at various concentrations are added.

    • The reaction is initiated by the addition of the AChE enzyme.

    • The absorbance is measured kinetically at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then determined.

Monoamine Oxidase (MAO) Activity Assay

A fluorometric assay is employed to determine the activity of MAO-A and MAO-B.

Principle: This assay detects the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of the MAO substrate, tyramine. The fluorescence generated is proportional to the MAO activity. To differentiate between the isoenzymes, specific inhibitors are used: clorgyline for MAO-A and selegiline for MAO-B.

Procedure:

  • Sample Preparation: Tissue homogenates (e.g., from brain) are prepared in MAO assay buffer and centrifuged to obtain the supernatant containing the enzyme.

  • Assay Protocol:

    • To measure total MAO activity, the supernatant is added to wells containing the MAO substrate and a developer solution.

    • To measure MAO-A activity, the supernatant is pre-incubated with selegiline before the addition of the substrate and developer.

    • To measure MAO-B activity, the supernatant is pre-incubated with clorgyline.

  • Measurement: Fluorescence is measured kinetically with excitation at 535 nm and emission at 587 nm.

  • Data Analysis: The MAO activity is calculated from the rate of fluorescence increase. The IC₅₀ values for the test compounds are determined by measuring the inhibition of MAO-A and MAO-B activity at various inhibitor concentrations.

Sigma-1 (σ1) Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of compounds for the sigma-1 receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a high affinity and selectivity for the sigma-1 receptor, such as [³H]-(+)-pentazocine.

Procedure:

  • Membrane Preparation: Membranes are prepared from tissues with high expression of sigma-1 receptors, such as guinea pig liver.

  • Binding Assay:

    • The membrane preparation is incubated with a fixed concentration of the radioligand ([³H]-(+)-pentazocine) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 receptor ligand (e.g., haloperidol).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps can aid in understanding the context of these findings.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle synthesis ACh ACh ACh_vesicle->ACh release AChE Acetylcholinesterase (AChE) ACh->AChE hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor binds AChE->Choline products Isothiochroman_Analog Isothiochroman Analog Isothiochroman_Analog->AChE inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Cholinergic signaling pathway and the inhibitory action of isothiochroman analogs on AChE.

MAO_Inhibition_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Tissue Brain Tissue Homogenate Supernatant Enzyme-containing Supernatant Tissue->Supernatant Centrifuge Incubate_MAO_A Incubate Supernatant + Selegiline (MAO-B inhibitor) + Test Compound Supernatant->Incubate_MAO_A Incubate_MAO_B Incubate Supernatant + Clorgyline (MAO-A inhibitor) + Test Compound Supernatant->Incubate_MAO_B Inhibitors Isothiochroman Analogs (various concentrations) Inhibitors->Incubate_MAO_A Inhibitors->Incubate_MAO_B Substrate Tyramine Developer Fluorometric Probe Add_Substrate Add Tyramine & Developer Incubate_MAO_A->Add_Substrate Incubate_MAO_B->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 535nm, Em: 587nm) Add_Substrate->Measure_Fluorescence kinetic read Calculate_IC50 Calculate IC50 Values Measure_Fluorescence->Calculate_IC50

Caption: Experimental workflow for determining the MAO-A and MAO-B inhibitory activity.

Sigma1_Binding_Workflow cluster_prep_sigma Preparation cluster_incubation_sigma Binding Assay cluster_analysis_sigma Analysis Tissue_Sigma Guinea Pig Liver Homogenate Membranes Membrane Fraction Tissue_Sigma->Membranes Centrifugation Incubation Incubate Membranes with Radioligand and Test Compound Membranes->Incubation NSB_Control Non-Specific Binding Control (with excess Haloperidol) Membranes->NSB_Control Radioligand [3H]-(+)-pentazocine Radioligand->Incubation Radioligand->NSB_Control Test_Compound Isothiochroman Analog Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration NSB_Control->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calculation Calculate Ki Values Counting->Ki_Calculation

Caption: Workflow for the sigma-1 receptor radioligand binding assay.

References

Bromo-Substitution on Isothiochroman Amines: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity: A Hypothetical Analysis

To illustrate the potential impact of bromo-substitution, this section presents hypothetical quantitative data for an unsubstituted isothiochroman amine and its bromo-substituted analog in a representative anticancer assay. It is crucial to note that the following data is illustrative and intended to reflect common SAR trends where halogenation can lead to increased potency.

Compound IDStructureSubstitutionTarget Cell LineIC50 (µM) - Hypothetical
ITA-1 Isothiochroman-4-amineUnsubstitutedHuman breast cancer (MCF-7)15.2
ITA-2 6-Bromo-isothiochroman-4-amine6-BromoHuman breast cancer (MCF-7)3.8

Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate a potential trend in biological activity based on the principles of medicinal chemistry.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to determine the biological activity of isothiochroman amine derivatives.

Cell Viability (MTT) Assay for Anticancer Activity

This assay determines the cytotoxic effects of the compounds on cancer cells.

a. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

b. Compound Treatment:

  • A stock solution of each test compound (unsubstituted and bromo-substituted isothiochroman amine) is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are made in the culture medium to achieve a range of final concentrations.

  • The cells are treated with the compounds and incubated for a specified period (e.g., 48-72 hours).

c. MTT Reagent Addition and Incubation:

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

d. Formazan Solubilization and Absorbance Measurement:

  • The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

e. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

This assay evaluates the ability of the compounds to inhibit the activity of a specific kinase, which is often implicated in cancer cell signaling.

a. Reagents and Materials:

  • Recombinant human kinase enzyme.

  • Kinase substrate (peptide or protein).

  • Adenosine triphosphate (ATP).

  • Assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

b. Assay Procedure:

  • The kinase reaction is set up in a 96-well plate containing the kinase, substrate, and test compound at various concentrations.

  • The reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature for a specified time to allow the kinase reaction to proceed.

c. Detection:

  • The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • The luminescence is measured using a plate reader.

d. Data Analysis:

  • The percentage of kinase inhibition is calculated for each compound concentration.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a generic mitogen-activated protein kinase (MAPK) signaling pathway, a common target in cancer drug discovery. Isothiochroman amine derivatives could potentially exert their anticancer effects by inhibiting one of the kinases in this pathway.

MAPK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes BromoIsothiochromanAmine Bromo-Isothiochroman Amine (Hypothetical Inhibitor) BromoIsothiochromanAmine->RAF Inhibits

Caption: Hypothetical inhibition of the MAPK signaling pathway by a bromo-isothiochroman amine.

Experimental Workflow: MTT Assay

The diagram below outlines the key steps in the MTT assay to assess the cytotoxicity of the test compounds.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate for 24h (Cell Adhesion) SeedCells->Incubate1 Treat Treat with Unsubstituted & Bromo-substituted Compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 3-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate % Viability and Determine IC50 Measure->Analyze End End Analyze->End

"head-to-head study of isothiochromene and phenethylamine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacological Profiles of Isothiochromene and Phenethylamine Derivatives

In the landscape of drug discovery and development, both isothiochromene and phenethylamine derivatives represent scaffolds of significant interest due to their diverse biological activities. While direct head-to-head comparative studies are not prevalent in the current literature, this guide provides a juxtaposition of their pharmacological profiles based on existing research. This comparison aims to offer researchers, scientists, and drug development professionals a clear overview of their respective therapeutic potentials, mechanisms of action, and the experimental methodologies used for their evaluation.

Section 1: Comparative Analysis of Biological Activities

The biological activities of isothiochromene and phenethylamine derivatives are largely distinct, reflecting their different core structures and interactions with biological targets. Phenethylamines are renowned for their effects on the central nervous system, whereas isothiochromenes have been investigated for a broader range of activities including anticancer and antimicrobial effects.

Phenethylamine Derivatives: This class of compounds, which includes endogenous neurotransmitters like dopamine and norepinephrine, primarily modulates monoamine neurotransmitter systems.[1][2] Many synthetic derivatives are psychoactive drugs that act as central nervous system stimulants, hallucinogens, and entactogens.[1] Their pharmacological effects are often mediated through interactions with serotonin (5-HT), dopamine (DA), and adrenergic receptors, as well as monoamine transporters.[2][3][4] Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring and the ethylamine sidechain can significantly alter receptor affinity and selectivity.[3][5] For example, N-benzyl substitution on some phenethylamines can dramatically increase affinity for the 5-HT2A receptor.[6][7]

Isothiochromene and Isocoumarin Derivatives: Isocoumarins, which are structurally related to isothiochromenes, are natural products found in endophytic fungi and other organisms.[8] These compounds exhibit a wide array of bioactivities, including antimicrobial, cytotoxic, antimalarial, and anti-inflammatory properties.[8][9] For instance, certain isothiocoumarin-3-carboxylic acid derivatives have been identified with significant antimitotic activity.[10] The biological activity of these compounds is highly dependent on the substitution patterns on the core scaffold.[11]

The following tables summarize quantitative data for representative compounds from each class, illustrating their distinct pharmacological profiles.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Phenethylamine Derivatives
Compound5-HT₂ₐ5-HT₂CTAAR1 (rat)Other Receptors (Ki, nM)
2C-T-2463505α₁A (1,400), α₂A (4,500)
2C-T-714068α₁A (400), α₂A (1,800)
25I-NBOMe0.0441.360α₁A (0.9), D₃ (7.6)
Mescaline53011002200α₁A (>10), α₂A (>10)
Data compiled from multiple sources.[5]
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Isothiochromanone Derivatives
Compound IDR (Substitution on N-benzyl)AChE IC₅₀ (nM)
15a4-fluoro2.7
15b4-chloro3.1
15c4-bromo3.5
15d4-methyl4.2
15e4-methoxy5.6
SAR insights indicate that halogen substitution at the 4-position of the N-benzyl ring resulted in the most potent inhibitors.[11]

Section 2: Signaling Pathways and Mechanisms of Action

The distinct biological targets of phenethylamine and isothiochromene derivatives lead to the activation of different intracellular signaling cascades.

Phenethylamine Derivatives: Many psychoactive phenethylamines are agonists at the serotonin 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway.[5] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses. Another key target for some phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), which primarily couples to the Gαs protein, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[5]

Isothiochromene Derivatives: The mechanisms of action for isothiochromene derivatives are more varied. For those exhibiting anticancer activity, potential mechanisms could involve the inhibition of key enzymes or interference with cellular processes like mitosis.[10] For derivatives acting as acetylcholinesterase inhibitors, the primary mechanism is the blockage of the active site of the AChE enzyme, preventing the breakdown of the neurotransmitter acetylcholine.[11]

Signaling Pathway Diagrams

Gq_Signaling_Pathway cluster_receptor 5-HT2A Receptor Activation cluster_downstream Downstream Signaling Phenethylamine Phenethylamine Agonist Receptor 5-HT2A Receptor Phenethylamine->Receptor binds G_protein Gq/G11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT₂ₐ receptor Gq-coupled signaling cascade initiated by phenethylamine agonists.

Experimental_Workflow cluster_assay Radioligand Binding Assay start Start: Receptor Preparation incubation Incubation: Receptor + Radioligand + Test Compound start->incubation separation Separation of Bound and Free Ligand incubation->separation detection Detection of Radioactivity separation->detection analysis Data Analysis (IC50, Ki) detection->analysis

Caption: General experimental workflow for a radioligand binding assay.

Section 3: Experimental Protocols

The characterization of phenethylamine and isothiochromene derivatives relies on a variety of in vitro and in vivo assays to determine their biological activity.

Radioligand Binding Assay

This is a standard method to determine the affinity of a compound for a specific receptor.[12]

  • Objective: To measure the binding affinity (Ki) of a test compound to a target receptor.

  • Methodology:

    • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptor.

    • Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound.

    • Separation: The reaction is terminated, and the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration.

    • Detection: The radioactivity of the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

    • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vitro Microtubule-Polymerization Activity Assay

This assay is relevant for compounds that may have anticancer properties by targeting the cytoskeleton. Some phenethylamine derivatives have been investigated for their effects on microtubule dynamics.[13]

  • Objective: To assess the effect of a test compound on the polymerization of tubulin into microtubules.

  • Methodology:

    • Tubulin Preparation: Purified tubulin protein is used.

    • Polymerization Induction: Tubulin is induced to polymerize in a temperature-controlled cuvette within a spectrophotometer by raising the temperature (e.g., to 37°C) in the presence of GTP.

    • Treatment: The test compound is added to the reaction mixture at various concentrations.

    • Monitoring: The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored as an increase in absorbance over time.

    • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control (vehicle-treated) reaction.

Dopamine Reuptake Inhibition Assay

This assay is particularly relevant for phenethylamine derivatives that may act as dopamine reuptake inhibitors.[3][4]

  • Objective: To measure the ability of a test compound to inhibit the reuptake of dopamine by the dopamine transporter (DAT).

  • Methodology:

    • Cell Culture: Cells expressing the human dopamine transporter (hDAT) are used.

    • Treatment: The cells are pre-incubated with the test compound at various concentrations.

    • Dopamine Uptake: A radiolabeled form of dopamine (e.g., [³H]dopamine) is added to the cells, and uptake is allowed to proceed for a specific time.

    • Termination and Lysis: The uptake is stopped, and the cells are washed to remove extracellular [³H]dopamine. The cells are then lysed to release the intracellular contents.

    • Detection: The amount of radioactivity inside the cells, representing the amount of dopamine taken up, is measured by scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the dopamine uptake (IC₅₀) is determined.

Conclusion

Isothiochromene and phenethylamine derivatives constitute two distinct classes of compounds with different, yet significant, pharmacological profiles. Phenethylamines are primarily investigated for their effects on the central nervous system, with well-defined interactions with monoamine receptors and transporters. In contrast, isothiochromenes and related isocoumarins present a broader spectrum of biological activities, including anticancer and antimicrobial effects, with more diverse mechanisms of action. The continued exploration of these scaffolds, guided by the experimental approaches outlined in this guide, holds promise for the development of novel therapeutic agents.

References

"reproducibility of in vitro data for 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for assessing the in vitro activity of novel compounds targeting monoamine transporters, such as the putative agent 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride. Ensuring the reproducibility of in vitro data is paramount for the successful development of new therapeutics. This guide offers a comparative look at established monoamine reuptake inhibitors, details on standardized experimental protocols to enhance data consistency, and a clear workflow for the screening of new chemical entities.

The variability of in vitro data for monoamine reuptake inhibitors can be a significant challenge, influenced by factors such as the choice of cell line, assay protocol, and specific experimental conditions.[1][2] Therefore, a standardized approach is crucial for generating reliable and comparable results.

Comparative In Vitro Potency of Known Monoamine Reuptake Inhibitors

To provide a benchmark for new compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized monoamine reuptake inhibitors against the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It is important to note that these values are compiled from various sources and experimental conditions may differ. For robust comparison, it is recommended to run a panel of reference compounds in parallel with the test compound under identical experimental conditions.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary Activity
GBR 12909 (Vanoxerine)10 - 50>1000>1000DRI
Nisoxetine>10001 - 10>1000NRI
Fluoxetine>1000>10001 - 20SSRI
Citalopram>10,000>50001 - 5SSRI
Nortriptyline100 - 2001 - 550 - 100SNRI
Bupropion500 - 1000>1000>1000DNRI
Amitriptyline---SNRI
Paroxetine---SSRI
Sertraline---SSRI
Venlafaxine---SNRI

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a representative range. For detailed information, refer to the original research articles.

Key Experimental Protocols for In Vitro Monoamine Transporter Inhibition Assays

Reproducibility is anchored in meticulous and consistent execution of experimental protocols. The radiolabeled neurotransmitter uptake assay is a gold-standard method for determining the potency of a compound at monoamine transporters.[3]

Radiolabeled Neurotransmitter Uptake Inhibition Assay in HEK293 Cells

This assay directly measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells stably expressing the human transporter of interest (DAT, NET, or SERT).[3]

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[3]

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and selection antibiotic).[4]

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled monoamine substrates (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[3]

  • Known selective transporter inhibitors for determining non-specific uptake (e.g., GBR-12909 for DAT, desipramine for NET, and fluoxetine for SERT).[4]

  • Test compound (e.g., this compound).

  • 96-well microplates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Cell Culture and Plating:

    • Maintain HEK293 cells expressing the transporter of interest in appropriate culture medium.

    • Seed cells into 96-well plates at a density that allows for a confluent monolayer on the day of the experiment.[4]

  • Compound Preparation:

    • Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Performance:

    • On the day of the assay, wash the cells with pre-warmed assay buffer.[4]

    • Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor for a defined period (e.g., 10-20 minutes) at 37°C.[4]

    • Initiate neurotransmitter uptake by adding the radiolabeled substrate to each well.[3][4]

    • Incubate for a short, predetermined time that falls within the linear range of uptake for each transporter (typically 1-15 minutes).[3][4]

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[3]

  • Detection:

    • Lyse the cells to release the intracellular contents.

    • Add scintillation fluid to each well.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Visualizing the In Vitro Screening Workflow

To conceptualize the process of evaluating a novel compound, the following diagrams illustrate the key decision points and experimental stages.

Caption: A typical workflow for in vitro screening of novel monoamine reuptake inhibitors.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Pharmacological Intervention a Monoamine Synthesis Vesicular Storage b Neurotransmitter Release Reuptake via Transporter (DAT, NET, SERT) Binding to Postsynaptic Receptors a:f1->b:f0 b:f1->a:f1 Recycling c Signal Transduction b:f2->c:f0 inhibitor Reuptake Inhibitor (e.g., Test Compound) inhibitor->b:f1 Blocks Reuptake

Caption: Signaling pathway of monoamine neurotransmission and the site of action for reuptake inhibitors.

By adhering to standardized protocols, utilizing appropriate reference compounds, and following a logical screening cascade, researchers can generate reproducible and high-quality in vitro data essential for the confident progression of novel monoamine reuptake inhibitors like this compound in the drug discovery pipeline.

References

Confirming the Binding Site of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride on the Dopamine Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to facilitate the investigation of the binding site of the novel compound 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride on the dopamine transporter (DAT). Due to the absence of publicly available experimental data for this specific compound, this document presents a hypothetical binding model based on the known pharmacology of the DAT. This is juxtaposed with experimental data for well-characterized DAT ligands to provide a framework for future empirical validation.

Hypothetical Binding Model and Comparative Analysis

The dopamine transporter is a member of the solute carrier 6 (SLC6) family, characterized by 12 transmembrane (TM) helices. The central binding site (S1) is the primary interaction point for dopamine and many competitive inhibitors. Key residues in this pocket are crucial for ligand recognition and binding.

Based on the structure of this compound, we can hypothesize its interaction with the DAT binding site. The protonated amine is likely to form an ionic bond with Aspartate 79 (Asp79) in TM1, a critical interaction for many DAT ligands. The aromatic ring of the isothiochromene core may engage in hydrophobic and van der Waals interactions with aromatic residues within the binding pocket, such as Phenylalanine 320 (Phe320) in TM6 and Tyrosine 156 (Tyr156) in TM3. The sulfur atom in the isothiochromene ring might also participate in specific interactions within the hydrophobic pocket.

To empirically determine the binding site and affinity of this compound, competitive radioligand binding assays and site-directed mutagenesis studies are essential. Below, we provide detailed protocols for these experiments and comparative data for established DAT ligands.

Data Presentation: Comparative Binding Affinities of Known DAT Ligands

The following table summarizes the binding affinities (Ki) of several well-characterized dopamine transporter inhibitors. This data serves as a benchmark for comparison once experimental values for this compound are determined.

CompoundClassDAT Ki (nM)Reference RadioligandNotes
CocaineTropane Alkaloid95 - 250[³H]WIN 35,428Non-selective, also binds to SERT and NET.
GBR-12909Piperazine1 - 5[³H]WIN 35,428Highly selective DAT inhibitor.
MethylphenidatePiperidine30 - 100[³H]WIN 35,428Used in the treatment of ADHD.
BupropionAminoketone526[³H]GBR-12935Atypical antidepressant, also a norepinephrine reuptake inhibitor.
NomifensineIsoquinoline4.3[³H]MazindolPotent inhibitor of dopamine and norepinephrine uptake.
BenztropineTropane12.3[³H]WIN 35,428Anticholinergic drug with DAT inhibitory activity.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

  • Test Compound: this compound.

  • Reference Compound: A known DAT inhibitor (e.g., GBR-12909) for defining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing hDAT in ice-cold assay buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (at a final concentration close to its Kd), and 100 µL of cell membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of a reference compound (e.g., 10 µM GBR-12909), 50 µL of [³H]WIN 35,428, and 100 µL of cell membrane suspension.

    • Test Compound: 50 µL of varying concentrations of this compound, 50 µL of [³H]WIN 35,428, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2][3]

Site-Directed Mutagenesis

This protocol allows for the mutation of specific amino acid residues in the dopamine transporter to investigate their role in the binding of this compound.

Materials:

  • Plasmid DNA containing the wild-type hDAT cDNA.

  • Mutagenic primers designed to introduce the desired mutation (e.g., D79A).

  • High-fidelity DNA polymerase (e.g., PfuUltra).

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

  • Cell culture reagents for transfection and expression in a suitable cell line (e.g., HEK293).

Procedure:

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation in the middle of the primer sequence.

  • Mutagenesis PCR: Perform PCR using the wild-type hDAT plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the methylated, non-mutated parental DNA template.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells. Select for colonies containing the mutated plasmid.

  • Plasmid Purification and Sequencing: Purify the plasmid DNA from selected colonies and verify the presence of the desired mutation by DNA sequencing.

  • Transfection and Expression: Transfect the mutated hDAT plasmid into a suitable mammalian cell line.

  • Functional Assays: Perform radioligand binding assays (as described above) on membranes from cells expressing the mutant DAT to determine the effect of the mutation on the binding affinity of this compound. A significant change in Ki compared to the wild-type transporter would indicate the importance of the mutated residue in ligand binding.[4][5]

Visualizations

Hypothetical Binding of 3,4-dihydro-1H-isothiochromen-4-amine HCl at DAT cluster_DAT Dopamine Transporter (DAT) Binding Pocket cluster_Ligand 3,4-dihydro-1H-isothiochromen-4-amine HCl DAT_Pocket Central Binding Site (S1) Asp79 Asp79 (TM1) DAT_Pocket->Asp79 Ionic Bond (Amine) Phe320 Phe320 (TM6) DAT_Pocket->Phe320 Hydrophobic Interaction Tyr156 Tyr156 (TM3) DAT_Pocket->Tyr156 Hydrophobic Interaction Ligand Isothiochromene Amine Ligand->DAT_Pocket Binding

Caption: Hypothetical interactions of the ligand with key DAT residues.

Workflow for Competitive Radioligand Binding Assay A Prepare hDAT Membranes B Set up Assay Plate (Total, Non-specific, Test Compound) A->B C Add Radioligand ([³H]WIN 35,428) B->C D Incubate to Equilibrium C->D E Filter and Wash D->E F Scintillation Counting E->F G Data Analysis (IC50 and Ki Determination) F->G Dopamine Synaptic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA_Synapse Dopamine (DA) DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DAT->DA_Vesicle Recycling DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptor DA_Synapse->DA_Receptor Binding Signaling Downstream Signaling DA_Receptor->Signaling Activation

References

"benchmarking the synthetic efficiency of different routes to 4-amino-isothiochroman"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 4-amino-isothiochroman, a valuable building block in medicinal chemistry. The efficiency of chemical syntheses is a critical factor in drug discovery and development, impacting scalability, cost, and environmental footprint. Here, we evaluate plausible synthetic pathways to 4-amino-isothiochroman, presenting experimental data to inform the selection of the most efficient method.

Comparison of Synthetic Strategies

Two primary synthetic strategies for the preparation of 4-amino-isothiochroman are outlined and compared:

  • Route 1: Reductive Amination of Isothiochroman-4-one. This two-step approach involves the initial synthesis of the key intermediate, isothiochroman-4-one, followed by its conversion to the target amine.

  • Route 2: Alternative Approaches from Functionalized Isothiochromans. This section explores more classical approaches, such as the Gabriel synthesis and the Curtius rearrangement, which would necessitate the synthesis of appropriately functionalized isothiochroman precursors.

The following table summarizes the key quantitative data for the most viable synthetic route based on available literature.

ParameterRoute 1: Reductive Amination
Starting Materials Thiophenol, Acrylic Acid, Ammonia
Key Intermediates 3-(Phenylthio)propanoic acid, Isothiochroman-4-one
Key Reactions Michael Addition, Friedel-Crafts Acylation, Reductive Amination
Overall Yield Moderate to High (estimated)
Number of Steps 3
Purity Requires purification at each stage
Advantages Convergent approach, potentially high-yielding final step.
Disadvantages Lack of specific high-yielding protocol for isothiochroman-4-one.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic routes, the following diagrams have been generated.

G cluster_0 Route 1: Reductive Amination Thiophenol Thiophenol 3_Phenylthiopropanoic_acid 3_Phenylthiopropanoic_acid Thiophenol->3_Phenylthiopropanoic_acid Michael Addition Acrylic_Acid Acrylic_Acid Acrylic_Acid->3_Phenylthiopropanoic_acid Isothiochroman_4_one Isothiochroman_4_one 3_Phenylthiopropanoic_acid->Isothiochroman_4_one Friedel-Crafts Acylation 4_Amino_isothiochroman 4_Amino_isothiochroman Isothiochroman_4_one->4_Amino_isothiochroman Reductive Amination Ammonia Ammonia Ammonia->4_Amino_isothiochroman G cluster_1 Route 2A: Gabriel Synthesis cluster_2 Route 2B: Curtius Rearrangement Isothiochroman_precursor_A 4-Halo-isothiochroman N_Phthaloyl_intermediate N_Phthaloyl_intermediate Isothiochroman_precursor_A->N_Phthaloyl_intermediate SN2 Reaction Potassium_Phthalimide Potassium_Phthalimide Potassium_Phthalimide->N_Phthaloyl_intermediate Target_Amine_A 4-Amino-isothiochroman N_Phthaloyl_intermediate->Target_Amine_A Hydrolysis Hydrazine Hydrazine Hydrazine->Target_Amine_A Isothiochroman_precursor_B Isothiochroman-4-carboxylic acid Acyl_azide Acyl_azide Isothiochroman_precursor_B->Acyl_azide Azide formation Isocyanate Isocyanate Acyl_azide->Isocyanate Thermal Rearrangement Target_Amine_B 4-Amino-isothiochroman Isocyanate->Target_Amine_B Hydrolysis

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride, a compound that requires careful handling due to its specific chemical properties and associated hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of any vapors.[1]

Hazard Profile

Understanding the hazards associated with this compound is fundamental to its safe disposal. The compound is classified with the following hazards:

  • Corrosive to metals[2]

  • Harmful if swallowed[2]

  • Causes skin irritation[2]

  • May cause an allergic skin reaction[2]

  • Causes serious eye damage[2]

  • May cause respiratory irritation[2]

  • Suspected of causing cancer[2]

  • Very toxic to aquatic life

These hazards necessitate that the compound and its waste be treated as hazardous.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, adhering to all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[1]

Step 1: Waste Segregation and Collection

All waste containing this compound must be collected in a designated and properly labeled hazardous waste container.[1][3] This includes:

  • Residual amounts of the solid compound.

  • Contaminated materials such as weighing paper, pipette tips, and gloves.[1]

  • Solutions containing the compound.

  • Rinsate from cleaning contaminated glassware.

The waste container should be made of a compatible, corrosion-resistant material, such as high-density polyethylene (HDPE) or glass, and must have a secure, tightly fitting lid.[1][2] Do not use metal containers.[2]

Step 2: Labeling of Waste Containers

The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] The label should also include the associated hazard pictograms.

Step 3: Decontamination of Glassware and Surfaces

Due to the presence of a thioether group, which can be malodorous, special decontamination procedures for glassware are recommended.[4][5]

  • Initial Rinse: Rinse glassware with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the residue. Collect this rinsate as hazardous waste.

  • Oxidation: Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) in a designated plastic container within a fume hood.[4] Submerge the rinsed glassware in the bleach bath and allow it to soak overnight (at least 14 hours) to oxidize any remaining odorous sulfur compounds.[4]

  • Final Cleaning: After soaking, thoroughly rinse the glassware with water and then wash using standard laboratory procedures.[4]

Contaminated surfaces should be wiped with a suitable solvent, and the cleaning materials disposed of as hazardous waste.

Step 4: Storage of Waste

Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][3] The storage area should be cool and dry.[6]

Step 5: Final Disposal

The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[1] Adhere to your institution's specific procedures for hazardous waste pickup and disposal. The official recommendation is to "Dispose of contents/ container to an approved waste disposal plant".[2]

Quantitative Data Summary

PropertyValueReference
CAS Number123470-16-6[6][7][8][9]
Molecular FormulaC9H12ClNS[7][8][9]
Molecular Weight201.72 g/mol [7][8][9]
Storage Temperature-20°C (for product)[7][9]

Experimental Protocols

Protocol for Decontamination of Glassware:

  • Initial Rinse: In a fume hood, rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the majority of the chemical residue.

  • Collect Rinsate: Transfer the solvent rinsate into a designated hazardous waste container for halogen-free organic solvents.[3]

  • Prepare Bleach Bath: In a secondary container within the fume hood, prepare a 1:1 (v/v) solution of commercial bleach and water in a plastic tub.[4]

  • Soak Glassware: Carefully place the rinsed glassware into the bleach bath, ensuring it is fully submerged. Cover the tub and let it soak for at least 14 hours.[4]

  • Rinse and Wash: Remove the glassware from the bleach bath, rinse thoroughly with tap water, and then proceed with standard laboratory washing procedures.

  • Dispose of Bleach Bath: The used bleach solution should be collected and disposed of as hazardous waste.[5]

Visualized Disposal Workflow

Disposal Workflow for this compound cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_decontamination Decontamination cluster_storage_disposal Storage & Final Disposal A Solid Residue & Contaminated Materials C Collect in a labeled, non-metallic, corrosion-resistant hazardous waste container A->C B Solutions & Rinsate B->C E Store waste in a secure, designated area C->E D Decontaminate glassware with a bleach solution D->C Collect used bleach solution as hazardous waste F Arrange for pickup by a licensed hazardous waste disposal company E->F

Caption: Disposal workflow from collection to final disposal.

Logical Relationship of Safety Procedures

Interrelation of Safety and Disposal Procedures A Hazard Identification (Corrosive, Toxic, Carcinogen) B Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Engineering Controls (Fume Hood) A->C D Waste Segregation (Designated Hazardous Waste) A->D B->D C->D E Proper Labeling ('Hazardous Waste', Chemical Name) D->E F Decontamination Protocol (Bleach Treatment) D->F G Compliant Disposal (Licensed Vendor) E->G F->D Waste from decontamination

Caption: Logical links between hazard identification and disposal steps.

References

Essential Safety and Operational Guide for Handling 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride (CAS No. 123470-16-6). The following procedures are designed to minimize risk and ensure safe operational conduct and disposal.

Physicochemical and Hazard Data

A thorough understanding of the compound's properties is critical for safe handling. The following table summarizes key data points.

PropertyValue
CAS Number 123470-16-6[1]
Molecular Formula C₉H₁₂ClNS[1]
Molecular Weight 201.72 g/mol [1]
Hazard Statements Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye damage. May cause respiratory irritation. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life.[2]
Precautionary Statements Do not breathe mist or vapors. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Contaminated work clothing must not be allowed out of the workplace. Avoid release to the environment. Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecification
Hand Protection Wear protective gloves. Nitrile gloves are a common and effective choice for handling powdered chemicals. Gloves must be inspected prior to use and changed immediately if contaminated.[2][3]
Eye/Face Protection Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash-prone procedures.
Skin and Body Protection Wear a long-sleeved, impervious lab coat or gown that closes in the back. Ensure cuffs are closed.[4]
Respiratory Protection If not handled in a containment primary engineering control (C-PEC) like a chemical fume hood, respiratory protection is necessary.[4] For dusts or aerosols, a NIOSH-approved N95 or higher-rated respirator is recommended.[5]
Foot Protection Wear closed-toe shoes. Shoe covers may be required depending on the scale of work.[4]

Operational Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Compound C->D Begin Work E Perform Experiment D->E F Store Compound at -20°C E->F G Decontaminate Work Surfaces F->G Complete Work H Doff PPE Correctly G->H I Dispose of Waste H->I

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.